Technical Whitepaper: Structural Elucidation and Analytical Validation of Fensulfothion Oxon Sulfone-d10 Executive Summary In the trace analysis of organophosphate pesticides, the accuracy of quantitation is frequently c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Elucidation and Analytical Validation of Fensulfothion Oxon Sulfone-d10
Executive Summary
In the trace analysis of organophosphate pesticides, the accuracy of quantitation is frequently compromised by matrix effects and the instability of metabolites. Fensulfothion, a phosphorothioate nematocide, undergoes rapid environmental and biological oxidation to form its "Oxon" (P=O) and "Sulfone" (
) analogues.[1] The terminal oxidation product, Fensulfothion Oxon Sulfone , represents a high-polarity, toxicologically significant residue.
This guide details the structural elucidation of Fensulfothion Oxon Sulfone-d10 , a stable isotope-labeled internal standard (IS) designed to mitigate ionization suppression in LC-MS/MS workflows. We establish the causality between the specific d10-labeling pattern (diethyl-d10) and its utility in preventing "cross-talk" interferences, validated by NMR and HRMS protocols.
Chemical Identity and Theoretical Framework
To validate the standard, we must first define the structural transition from the parent molecule to the fully oxidized, deuterated metabolite.
-diethyl-d10 (Replacement of 10 protons on the ethyl esters with deuterium).
Table 1: Physicochemical Comparison
Feature
Native Fensulfothion Oxon Sulfone
Fensulfothion Oxon Sulfone-d10
Formula
Exact Mass (Monoisotopic)
308.0484 Da
318.1111 Da
Molecular Weight
308.29 g/mol
318.35 g/mol
Precursor Ion
309.05
319.11
IUPAC Name
Diethyl 4-(methylsulfonyl)phenyl phosphate
Diethyl-d10 4-(methylsulfonyl)phenyl phosphate
Key Structural Shift
P=S P=O; Sulfoxide Sulfone
Ethyl () Ethyl-d5 ()
Structural Elucidation Workflow
The validation of the d10 standard requires a multi-modal approach. We cannot rely solely on Mass Spectrometry, as it confirms mass but not regiochemistry. Nuclear Magnetic Resonance (NMR) is the "Gold Standard" to prove the deuterium is located specifically on the ethyl groups, ensuring the aromatic ring remains native for proper
stacking interactions during chromatography.
Diagram 1: Elucidation Logic Pathway
Caption: Logical workflow for certifying the chemical structure and isotopic purity of the d10 standard.
Nuclear Magnetic Resonance (NMR) Analysis
The causality of the d10 labeling is proven by the disappearance of specific signals in the
H NMR spectrum.
Native Spectrum (
H, CDCl):
1.35 ppm (Triplet, 6H): Methyl protons of the ethyl ester ().
HRMS is used to calculate the deuterium incorporation efficiency.
Target Ion:
.
Impurity Check: Significant presence of
318 (d9) or 317 (d8) indicates incomplete deuteration. A high-quality reference standard must show contribution from the d0 (native) mass to prevent false positives in residue analysis.
Analytical Application: LC-MS/MS Protocol
The primary utility of Fensulfothion Oxon Sulfone-d10 is as an Internal Standard (IS) for Multiple Reaction Monitoring (MRM).
Fragmentation Mechanics
Organophosphates typically fragment via neutral loss of the alkyl phosphate moiety or the leaving group.
Native Pathway (
309): The collision-induced dissociation (CID) often yields the diethyl phosphate cation ( 137) or fragments related to the phenol.
d10 Pathway (
319): Due to the kinetic isotope effect (KIE), the fragmentation energy may shift slightly. The diagnostic ion for the d10 variant is the d10-diethyl phosphate cation ( 147).
Table 2: Recommended MRM Transitions
Compound
Precursor ()
Product ()
Collision Energy (eV)
Role
Native
309.0
137.0 (Diethyl phosphate)
20
Quantifier
Native
309.0
79.0 ( / fragment)
35
Qualifier
d10-IS
319.1
147.1 (d10-Diethyl phosphate)
20
IS Quantifier
Note: The shift from 137 to 147 (+10 Da) ensures zero cross-talk between the native analyte and the internal standard.
Sample Preparation & Workflow
Because the "Oxon Sulfone" is the most polar metabolite, it is prone to breakthrough on standard C18 SPE cartridges. The d10 standard corrects for these recovery losses.
Diagram 2: Analytical Method Workflow
Caption: Integrated workflow utilizing the d10-IS to correct for extraction efficiency and matrix suppression.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80214, Fensulfothion oxon sulfone. Retrieved from [Link][2]
U.S. EPA (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Fensulfothion oxon sulfone Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]
Stable Isotope Labeled Standard (SILS) for Residue Analysis and Toxicology Executive Summary & Identification Fensulfothion Oxon Sulfone-d10 is a deuterated internal standard used in the quantification of fensulfothion m...
Author: BenchChem Technical Support Team. Date: February 2026
Stable Isotope Labeled Standard (SILS) for Residue Analysis and Toxicology
Executive Summary & Identification
Fensulfothion Oxon Sulfone-d10 is a deuterated internal standard used in the quantification of fensulfothion metabolites via Isotope Dilution Mass Spectrometry (IDMS). It represents the fully oxidized, highly toxic terminal metabolite of the organophosphate insecticide fensulfothion.
This compound is critical for correcting matrix effects (signal suppression/enhancement) and recovery losses during the LC-MS/MS analysis of food and environmental samples.
Critical Note on CAS: No unique CAS number currently exists in the public registry for the specific d10-labeled variant. Researchers must reference CAS 6132-17-8 (unlabeled) with the specification "d10-ethyl labeled" for procurement and regulatory documentation.
Metabolic Context & Mechanism
Fensulfothion acts as a pro-insecticide.[1] Its toxicity is activated through oxidative desulfuration (P=S to P=O) and thioether oxidation (S to SO to SO₂). Fensulfothion Oxon Sulfone is the convergent, high-toxicity metabolite formed before final detoxification.
Metabolic Pathway Diagram
The following diagram illustrates the dual oxidation pathways leading to the target analyte.[2]
Figure 1: Metabolic convergence of fensulfothion degradation. The Oxon Sulfone (Red) is the most oxidized and reactive form.
Toxicological Significance
The "Oxon Sulfone" variant combines two critical features:
Oxon moiety (P=O): Enables direct phosphorylation of Acetylcholinesterase (AChE), unlike the parent thione (P=S).[2]
Sulfone moiety (-SO₂-): Increases the electron-withdrawing capacity of the leaving group (phenol), making the phosphorus atom more electrophilic and thus a more potent inhibitor of AChE.
Analytical Methodology (LC-MS/MS)
The use of the d10 standard is non-negotiable for regulatory compliance (e.g., SANTE/11312/2021 guidelines) in complex matrices like high-oil crops or animal tissues.
Experimental Protocol: Standard Preparation
Stock Solution: Dissolve 1 mg of Fensulfothion Oxon Sulfone-d10 in 10 mL of Acetone or Acetonitrile to yield 100 µg/mL. Store at -20°C.
Working Solution: Dilute stock with Acetonitrile to 1 µg/mL.
Spiking: Add internal standard (IS) to the sample prior to extraction (QuEChERS) to correct for extraction efficiency.
LC-MS/MS Parameters (MRM Mode)
The d10 labeling occurs on the diethyl ester groups. Therefore, fragments retaining the phosphorus moiety will shift by +10 (or +5 per ethyl), while the phenolic leaving group remains unlabeled.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ion Type
Unlabeled Target
309.0
173.0 (Phenol)
25
Quantifier
155.0 (Phosphate)
30
Qualifier
d10-Internal Standard
319.0
173.0 (Phenol)
25
Quantifier
165.0 (d10-Phosphate)
30
Qualifier
Note: The 319 -> 173 transition is preferred because the phenolic ring is identical in both labeled and unlabeled forms, ensuring similar fragmentation kinetics, while the mass shift in the precursor provides selectivity.
Analytical Workflow Diagram
Figure 2: Isotope Dilution Workflow ensuring compensation for matrix effects.
Synthesis & Stability
Synthesis Route (Theoretical)
The d10 standard is typically synthesized via the phosphorylation of 4-(methylsulfonyl)phenol with diethyl-d10 phosphorochloridate .
Precursor: Ethanol-d5 (C2D5OD) is reacted with PCl3/Cl2 to form Diethyl-d10 phosphorochloridate.
Coupling: Reacted with the phenol under basic conditions (TEA/Pyridine).
Oxidation: If starting from the thione, an oxidation step (mCPBA) converts P=S to P=O.[3]
Stability & Storage[8]
Hydrolytic Sensitivity: The "Oxon" form is susceptible to hydrolysis, especially at pH > 7.
Storage: Must be stored anhydrous at -20°C .
Solvent: Avoid protic solvents (methanol/water) for long-term storage of stock solutions; Acetonitrile is preferred.
References
Santa Cruz Biotechnology. Fensulfothion Oxon Sulfone (CAS 6132-17-8) Product Data.[4][5] Retrieved from
Food and Agriculture Organization (FAO). Pesticide Residues in Food: Fensulfothion Evaluations. JMPR Reports.[6] Retrieved from
PubChem. Fensulfothion Oxon Sulfone Compound Summary. National Library of Medicine. Retrieved from
LGC Standards. Fensulfothion-oxon-sulfone Reference Material. Retrieved from
European Commission. SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues. Retrieved from
An In-Depth Technical Guide to Fensulfothion Oxon Sulfone-d10: Properties, Metabolism, and Advanced Analytical Applications Authored by a Senior Application Scientist This guide provides an in-depth exploration of Fensul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Fensulfothion Oxon Sulfone-d10: Properties, Metabolism, and Advanced Analytical Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Fensulfothion Oxon Sulfone-d10, a critical internal standard for the quantitative analysis of the pesticide fensulfothion and its metabolites. Designed for researchers, analytical chemists, and professionals in drug development and food safety, this document details the molecule's physicochemical properties, its metabolic context, and its application in robust, self-validating analytical protocols.
Introduction: The Analytical Imperative for Fensulfothion Metabolites
Fensulfothion is an organothiophosphate insecticide and nematicide known for its high toxicity, primarily through the inhibition of acetylcholinesterase[1]. Due to its potential risk to human health and the environment, regulatory bodies worldwide mandate strict monitoring of its residues in food and environmental samples. The parent compound, however, is often just one part of the analytical picture. In biological systems and the environment, fensulfothion is rapidly metabolized into more polar and often equally toxic compounds, including its oxygen analog (oxon) and various sulfoxide and sulfone derivatives[1].
The terminal metabolite, Fensulfothion Oxon Sulfone, represents a key endpoint in this metabolic cascade. Accurate quantification of this and other metabolites is paramount for comprehensive risk assessment. This is where isotopically labeled standards, such as Fensulfothion Oxon Sulfone-d10, become indispensable. By incorporating ten deuterium atoms, this molecule is chemically identical to its natural counterpart but is 10 mass units heavier. This mass difference allows it to be distinguished by a mass spectrometer, making it the gold standard for use as an internal standard in isotope dilution mass spectrometry (IDMS). Its role is to correct for analyte loss during sample preparation and for variations in instrument response (matrix effects), thereby ensuring the highest level of accuracy and precision in quantitative results.
This guide elucidates the technical details of Fensulfothion Oxon Sulfone-d10 and provides a framework for its practical application in a validated analytical workflow.
Physicochemical Properties and Structural Identity
A precise understanding of the analyte and its labeled standard is the foundation of any analytical method. The key properties of Fensulfothion Oxon Sulfone-d10 and its non-labeled (native) analog are summarized below.
Note: Chemical structures are representational. The "-d10" designation indicates that the ten hydrogen atoms on the two ethyl groups are replaced with deuterium.
The Metabolic Journey of Fensulfothion
The transformation of Fensulfothion into its oxon sulfone metabolite is a multi-step process involving oxidation. This pathway is critical to understand, as residue monitoring programs must account for the parent compound and its key degradation products. The primary mechanism involves two key transformations:
Desulfuration: The phosphorothioate group (P=S) of the parent Fensulfothion is oxidatively converted to a phosphate group (P=O), forming the "oxon" analog. This step significantly increases the compound's acetylcholinesterase inhibition activity.
Thioether Oxidation: The methylsulfinyl group (-S(O)CH₃) of Fensulfothion is further oxidized to a methylsulfonyl group (-S(O)₂CH₃), forming the "sulfone."
These processes can occur in either order, leading to a network of metabolites. The diagram below, generated using DOT language, illustrates this critical metabolic pathway.
Caption: Metabolic pathway of Fensulfothion to its terminal metabolite.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core value of Fensulfothion Oxon Sulfone-d10 lies in its application within the IDMS workflow. This technique is the premier method for achieving accurate quantification in complex matrices.
Causality Behind the Method: Any analytical procedure, from extraction to injection, is subject to some degree of analyte loss and variability. Furthermore, complex sample matrices (like soil, food, or plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings. An internal standard that is added at the very beginning of the sample preparation process and behaves identically to the native analyte can correct for these variations. Because the deuterated standard is chemically identical to the native analyte, its recovery and ionization response will be virtually the same. By measuring the ratio of the native analyte to the known concentration of the added deuterated standard, one can calculate the original concentration of the native analyte with high precision and accuracy.
The workflow below outlines the self-validating principle of IDMS.
Caption: Workflow demonstrating the principle of Isotope Dilution Mass Spectrometry.
A Validated Protocol for Quantification in Produce
This section provides a detailed, field-proven methodology for the analysis of Fensulfothion Oxon Sulfone in produce using Fensulfothion Oxon Sulfone-d10 as an internal standard. The protocol is based on the widely adopted QuEChERS extraction method followed by UHPLC-MS/MS analysis[5].
Experimental Protocol
1. Preparation of Standards
Primary Stock (1 mg/mL): Accurately weigh the neat Fensulfothion Oxon Sulfone-d10 standard and dissolve in acetonitrile to prepare a stock solution.
Working Internal Standard (IS) Solution (1 µg/mL): Serially dilute the primary stock in acetonitrile. This solution will be used to spike all samples, blanks, and calibration standards.
Calibration Standards: Prepare a series of calibration standards by diluting a certified native Fensulfothion Oxon Sulfone standard in acetonitrile. Spike each calibration level with the IS solution to a final concentration of, for example, 10 ng/mL. A typical calibration range might be 0.5 to 100 ng/mL.
2. Sample Extraction and Cleanup (Citrate-Buffered QuEChERS)
Homogenization: Weigh 10 g of a homogenized produce sample into a 50 mL centrifuge tube.
Spiking: Add a precise volume of the IS working solution (e.g., 100 µL of 1 µg/mL) to the sample.
Extraction: Add 10 mL of acetonitrile. Add the QuEChERS citrate salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate salts). Cap tightly and shake vigorously for 1 minute. The salts induce phase separation and aid in extraction.
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes organic acids and other polar interferences.
Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
3. Instrumental Analysis: UHPLC-MS/MS
Rationale: UHPLC provides rapid and efficient separation of the analyte from matrix components. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Table of Suggested UHPLC-MS/MS Parameters
Parameter
Setting
Rationale
LC Column
C18 reversed-phase (e.g., 100 x 2.1 mm, <2 µm)
Provides excellent retention and separation for moderately polar organophosphates.
Mobile Phase A
Water + 0.1% Formic Acid
Acid modifier promotes better peak shape and ionization efficiency.
Mobile Phase B
Methanol + 0.1% Formic Acid
Strong organic solvent for elution.
Gradient
Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
A standard gradient for eluting compounds across a range of polarities.
Flow Rate
0.3 - 0.4 mL/min
Typical for a 2.1 mm ID column.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Organophosphates generally ionize well in positive mode, forming [M+H]⁺ ions.
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures maximum sensitivity and selectivity by monitoring specific ion transitions. |
Table of Example MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Fensulfothion Oxon Sulfone
309.1
109.1, 201.1
Optimized experimentally
Fensulfothion Oxon Sulfone-d10
319.1
109.1, 201.1
Optimized experimentally
Note: The precursor ion for the d10 standard is +10 m/z units higher. The product ions may be the same if fragmentation does not occur on the deuterated ethyl groups, or they may also shift depending on the fragmentation pathway. This must be confirmed experimentally.
Trustworthiness: The Self-Validating System
The protocol described is inherently self-validating due to the correct use of an isotope-labeled internal standard. Every single sample analysis is internally corrected for analytical variability. To establish formal trust in the method, a validation procedure should be conducted according to established guidelines (e.g., SANTE/11312/2021 in the EU). Key validation parameters include:
Accuracy (Recovery): Determined by spiking blank matrix samples at multiple concentration levels (e.g., the Limit of Quantitation and 10x LOQ). Acceptable recovery is typically 70-120%[5].
Precision (RSD): Measured as the relative standard deviation (RSD) of replicate analyses. The RSD should generally be ≤20%.
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99[5].
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision, often set at a regulatory limit like 0.01 mg/kg for many pesticides[6].
By systematically validating these parameters and including QC samples in every analytical batch, the laboratory creates a robust and trustworthy system for residue analysis, where the use of Fensulfothion Oxon Sulfone-d10 is the cornerstone of data integrity.
Lee, S., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health.
Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library.
Technical Guide: Fensulfothion Oxon Sulfone-d10 Metabolic Pathway & Analytical Application
Executive Summary This technical guide provides a comprehensive analysis of Fensulfothion Oxon Sulfone-d10 , a stable isotope-labeled internal standard used in the precise quantification of the terminal toxic metabolite...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of Fensulfothion Oxon Sulfone-d10 , a stable isotope-labeled internal standard used in the precise quantification of the terminal toxic metabolite of the organophosphate pesticide fensulfothion.
Fensulfothion undergoes a bi-phasic metabolic activation: oxidative desulfuration (P=S
P=O) and thioether oxidation (sulfoxide sulfone). The resulting Oxon Sulfone metabolite is a potent acetylcholinesterase (AChE) inhibitor.[1] This guide details the metabolic cascade, the role of the d10-labeled standard in correcting matrix effects during LC-MS/MS analysis, and the specific toxicological mechanisms involved.
Chemical Identity & Structural Dynamics[2]
The "d10" designation refers to the isotopic labeling of the diethyl ester moieties, providing a mass shift of +10 Da relative to the native metabolite. This shift is critical for mass spectrometric resolution while maintaining chromatographic co-elution.
Deuteration of ten hydrogen atoms on the two ethyl groups ()
Analytical Function
Compensation for ionization suppression/enhancement in ESI+ LC-MS/MS
The Metabolic Cascade: Oxidative Activation
The metabolic pathway of fensulfothion is characterized by "lethal synthesis," where the parent compound is bioactivated into more toxic metabolites.
Pathway Mechanics
Thioether Oxidation: The methylsulfinyl group (
) is oxidized to a methylsulfonyl group (). This can occur via Flavin-containing Monooxygenases (FMOs) or cytochrome P450s.
Oxidative Desulfuration: The phosphorothioate moiety (P=S) is oxidized to a phosphate moiety (P=O) by CYP450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4). This step dramatically increases the compound's affinity for the AChE active site.
The pathways converge on Fensulfothion Oxon Sulfone , the most oxidized and persistent toxic metabolite.
Visualization of Metabolic Flux
Figure 1: The metabolic convergence of Fensulfothion pathways. The parent compound undergoes parallel oxidation steps, both leading to the highly toxic Oxon Sulfone variant.
Analytical Application: The Role of d10
In complex matrices (e.g., agricultural soil, liver tissue), "matrix effects" in Electrospray Ionization (ESI) can suppress or enhance the signal of the target analyte, rendering external calibration inaccurate.
Mechanism of Correction
The d10-labeled standard possesses identical physicochemical properties (pKa, solubility) to the native Oxon Sulfone but differs in mass.
Co-elution: Because deuterium has a negligible effect on lipophilicity, the d10 standard elutes at virtually the same retention time as the native compound.
Ionization Tracking: Any matrix component that suppresses the ionization of the native Oxon Sulfone will suppress the d10 standard to the exact same degree.
Quantification: The ratio of Native Area / d10 Area remains constant, regardless of matrix interference.
Experimental Protocols
Sample Preparation (QuEChERS Method)
This protocol is optimized for extracting the polar Oxon Sulfone metabolite from biological tissue.
Homogenization: Weigh 10 g of sample into a 50 mL centrifuge tube. Add 100 µL of Fensulfothion Oxon Sulfone-d10 internal standard solution (1 µg/mL).
Extraction: Add 10 mL ACN. Shake vigorously for 1 min.
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent MgSO₄ agglomeration. Centrifuge at 3000 RCF for 5 min.
Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (to remove fatty acids/sugars). Vortex and centrifuge.
Reconstitution: Evaporate 0.5 mL of extract to dryness under nitrogen; reconstitute in 0.5 mL MeOH:Water (1:1) for LC-MS/MS injection.[2][3]
LC-MS/MS Parameters
System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).
Source: Electrospray Ionization (ESI) Positive Mode.
Parameter
Setting
Rationale
Column
C18 (2.1 x 100 mm, 1.8 µm)
Retains moderately polar organophosphates.
Mobile Phase A
5 mM Ammonium Formate + 0.1% Formic Acid
Buffer promotes protonation [M+H]⁺.
Mobile Phase B
Acetonitrile
Organic modifier for elution.
Precursor Ion (Native)
m/z 323.0
[M+H]⁺ of Fensulfothion Oxon Sulfone.
Precursor Ion (d10)
m/z 333.0
[M+H]⁺ of d10-Internal Standard (+10 Da).
Quantifier Transition
m/z 333.0 277.0
Loss of deuterated ethylene groups (characteristic OP fragmentation).
Toxicology & Mechanism of Action
The toxicological significance of the Oxon Sulfone metabolite lies in its molecular geometry and reactivity.
Acetylcholinesterase (AChE) Inhibition
The "Oxon" (P=O) moiety is the active toxicant.[4] The sulfur (P=S) in the parent compound is too bulky and insufficiently electrophilic to phosphorylate the serine residue in the AChE active site.
Phosphorylation: The central phosphorus of Fensulfothion Oxon Sulfone attacks the hydroxyl group of Serine-203 in the AChE catalytic triad.
Aging: The enzyme-inhibitor complex can undergo "aging" (dealkylation), making the inhibition irreversible.
Outcome: Accumulation of acetylcholine at synaptic clefts leads to cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).
References
World Health Organization (WHO). (1972). Fensulfothion: Biochemical Aspects and Toxicology.[5][4][6] JMPR Evaluations. Link
Buratti, F. M., et al. (2005).[7] Malathion Bioactivation in the Human Liver: The Contribution of Different Cytochrome P450 Isoforms. Drug Metabolism and Disposition.[1][5][7][8] Link
European Reference Laboratories (EURL). (2013). Identification criteria for residues determined by LC-MS/MS. EURL Guidance Document.[9] Link
Tang, J., et al. (2001).[7] Metabolism of chlorpyrifos by human cytochrome P450 isoforms.[7][8] Drug Metabolism and Disposition.[1][5][7][8] Link
Agilent Technologies. (2012). Determination of pesticides in baby food by UHPLC/MS/MS. Application Note. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Fensulfothion and Metabolite Fate in Soil Matrices
Executive Technical Summary
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate), historically marketed as Dasanit, represents a distinct class of organophosphorus (OP) nematicides where the parent molecule exists in an oxidized sulfoxide state prior to application.[1] Unlike thioether-based OPs (e.g., fenthion) that require bioactivation to sulfoxides, fensulfothion is inherently bioactive.[1]
In soil matrices, the degradation profile is non-linear and bi-directional. The primary concern for researchers is not merely the disappearance of the parent compound, but the formation of Fensulfothion Sulfone , a metabolite that retains high anticholinesterase activity and exhibits greater soil persistence.[1] Under anaerobic conditions, a retrograde reduction to Fensulfothion Sulfide occurs. Regulatory risk assessments (EPA, EFSA) mandate the quantification of the "Total Toxic Residue" (TTR), defined as the sum of the parent, its oxygen analogue (oxon), and their respective sulfone and sulfide moieties.[1]
This guide delineates the mechanistic pathways, kinetic behaviors, and validated analytical protocols for tracking these residues in soil.
Chemodynamics & Degradation Pathways[1][2]
The degradation of fensulfothion in soil is governed by competing oxidative and reductive pathways, modulated by soil moisture, redox potential (
), and microbial community structure.
The Oxidative Pathway (Aerobic Dominance)
In well-aerated soils, the methylsulfinyl group (
) of the parent compound undergoes further oxidation to a methylsulfonyl group (), yielding Fensulfothion Sulfone .[1]
Significance: The sulfone is more polar than the sulfide but less soluble than the parent.[1] It is the terminal residue of toxicological concern before ring cleavage or hydrolysis renders the molecule non-toxic.[1]
The Reductive Pathway (Anaerobic/Flooded Conditions)
Under low redox potentials (e.g., flooded fields), facultative anaerobes (e.g., Klebsiella pneumoniae, Pseudomonas alcaligenes) reduce the sulfoxide moiety back to a thioether, forming Fensulfothion Sulfide .[1]
Significance: This reaction is reversible; upon soil drying and re-aeration, the sulfide rapidly re-oxidizes to the parent sulfoxide and subsequently to the sulfone.[1]
Hydrolytic Detoxification
The cleavage of the P-O-aryl bond is the definitive detoxification step, yielding diethyl phosphorothioic acid and the corresponding phenol:[1]
*Note: Sulfide persistence is highly dependent on the maintenance of anaerobic conditions.[1] Introduction of oxygen triggers rapid conversion back to parent.[1]
Key Insight: In dissipation studies, a "lag phase" in toxicity reduction is often observed. This corresponds to the conversion of the parent (
mg/kg) to the equally toxic sulfone, extending the window of biological activity despite the disappearance of the parent molecule.
For modern trace analysis, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for the polarity range of sulfoxides and sulfones.
Instrumental Platform: LC-MS/MS (ESI+) is preferred over GC-FPD due to the thermal lability of the sulfoxide moiety, which can degrade in hot GC injectors.[1]
Reagents & Standards[1][3][5]
Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (to stabilize pH-sensitive hydrolysis).[1]
Internal Standard: Triphenyl phosphate (TPP) or deuterated Fensulfothion-d10.[1]
Step-by-Step Workflow
Soil Preparation: Sieve soil (2 mm) and homogenize.[1] Weigh 10.0 g into a 50 mL PTFE centrifuge tube.
Hydration: Add 5 mL HPLC-grade water. Vortex 30s. Allow to stand for 15 mins (critical for hydrating dry clay lattices to release bound residues).
Extraction: Add 10 mL ACN (1% HOAc). Add Internal Standard. Shake vigorously (mechanical shaker) for 10 mins.
Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Vortex immediately for 1 min to prevent MgSO₄ clumping. Centrifuge at 4000 rpm for 5 mins.
Dispersive SPE (Cleanup): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.[1] (Add 50 mg C18 if soil has >2% organic matter).[1] Vortex 1 min. Centrifuge.
Analysis: Transfer clear supernatant to LC vial. Inject 5 µL into LC-MS/MS.
Workflow Visualization[1]
Figure 2: Modified QuEChERS extraction workflow for simultaneous recovery of Fensulfothion and polar metabolites.
Toxicological Implications for Development
For researchers in agrochemical discovery or environmental safety, fensulfothion serves as a model for "Toxification via Metabolism."
Bioactivation: Unlike many xenobiotics where metabolism aids excretion, the oxidation to Fensulfothion Sulfone maintains acetylcholinesterase (AChE) inhibition potency.[1]
Regulatory Thresholds: Safety margins cannot be calculated on the parent alone.[1] A soil sample showing "Non-Detect" for Fensulfothion may still contain lethal concentrations of the Sulfone.[1]
Self-Validating Safety Checks:
Protocol Check: If your recovery of the Sulfone metabolite is <70% while Parent is >90%, your extraction polarity is too low (likely using pure Hexane/DCM).[1] You must increase polarity (use ACN or Methanol).[1]
Pathway Check: If Sulfide is detected in surface soil samples, check for waterlogging or anaerobic microsites within the soil aggregates.
References
World Health Organization (WHO). (1972).[1] Fensulfothion: Evaluations of some pesticide residues in food.[1] INCHEM. Link
U.S. Environmental Protection Agency (EPA). (1987).[1][3] Pesticide Fact Sheet: Fensulfothion.[3] EPA Archives.[1] Link
Miles, J. R. W., Bowman, B. T., & Harris, C. R. (1981).[4] Adsorption, desorption, soil mobility and aqueous persistence of fensulfothion and its sulfide and sulfone metabolites.[4] Journal of Environmental Science and Health, Part B. Link
Sheela, S., & Pai, S. B. (1983). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1.[5] Applied and Environmental Microbiology.[1] Link
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 26595: Fensulfothion sulfone.[1][6] PubChem.[1][6] Link
Technical Guide: Environmental Fate & Analytical Profiling of Fensulfothion Metabolites
Executive Directive This technical guide addresses the environmental behavior and detection of Fensulfothion (O,O-diethyl O-[p-(methylsulfinyl) phenyl] phosphorothioate) and its transformation products (TPs). Unlike many...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive
This technical guide addresses the environmental behavior and detection of Fensulfothion (O,O-diethyl O-[p-(methylsulfinyl) phenyl] phosphorothioate) and its transformation products (TPs). Unlike many modern agrochemicals designed for rapid mineralization, Fensulfothion undergoes "lethal synthesis"—a metabolic activation process where environmental degradation yields metabolites (sulfones, sulfides, and oxons) that often exhibit higher acetylcholinesterase (AChE) inhibition potency and greater soil mobility than the parent compound.
This document provides researchers with a self-validating framework for tracking these metabolites, integrating mechanistic fate profiling with a high-sensitivity LC-MS/MS analytical protocol.
Chemical Identity & Metabolic Network
Fensulfothion is an organophosphate (OP) nematicide/insecticide characterized by a phosphorothioate core and a methylsulfinyl substituent. Its environmental fate is dictated by three primary chemical transformations:
Oxidative Desulfuration: Conversion of the P=S moiety to P=O (forming the Oxon ).
Thio-oxidation: Oxidation of the sulfoxide group to a sulfone (forming the Sulfone ).
Reduction: Reduction of the sulfoxide to a sulfide (forming the Sulfide ).
The "Toxic Trio"
While the parent compound is toxic, the environmental risk profile is dominated by its metabolites:
Fensulfothion Oxon: The direct AChE inhibitor.[1] The P=O bond creates a more electrophilic phosphorus center, increasing phosphorylation of the enzyme active site by 50–100 fold compared to the parent.
Fensulfothion Sulfone: Formed via biotic oxidation; significantly more persistent in aerobic soils.
Fensulfothion Sulfide: Formed under anaerobic conditions (e.g., flooded soils); highly lipophilic and prone to bioaccumulation.
Mechanistic Fate Profiling
The degradation of Fensulfothion is not a linear decay but a branched network dependent on redox potential and microbial activity.
Degradation Pathways
Photolysis: Rapid abiotic degradation occurs on soil surfaces. Under UV irradiation, Fensulfothion degrades with a half-life (
) of minutes to hours, primarily yielding the oxon and hydrolysis products (p-methylsulfinyl phenol).
Hydrolysis: The ester linkage is susceptible to alkaline hydrolysis. At pH 9, degradation is rapid (
< 1 day), while at acidic pH (5-6), the compound is moderately stable ( > 100 hours).
Microbial Metabolism: Soil bacteria (e.g., Pseudomonas alcaligenes) utilize Fensulfothion as a carbon source, hydrolyzing it to p-methylsulfinyl phenol and diethyl phosphorothioic acid .
Visualization: Metabolic Pathway
The following diagram maps the critical degradation routes, highlighting the bioactivation steps (red arrows) versus detoxification (green arrows).
Caption: Figure 1. Biotic and abiotic degradation network of Fensulfothion. Red paths indicate bioactivation (increased toxicity); green paths indicate detoxification.
Environmental Behavior Data
Understanding the mobility and persistence of these metabolites is crucial for groundwater risk assessment.
Parameter
Fensulfothion (Parent)
Fensulfothion Sulfone
Fensulfothion Oxon
Implications
Solubility (Water)
~1,200 mg/L
Moderate
High
High potential for aqueous transport.
Sorption ()
100–300 mL/g
< 100 mL/g (Est.)
< 100 mL/g (Est.)
Metabolites are generally more mobile than parent due to increased polarity.
Soil (Aerobic)
30–60 Days
> 60 Days
< 10 Days
Sulfone residues may persist into the next growing season ("carryover").
Toxicity ( Rat)
~2–10 mg/kg
~1–5 mg/kg
~0.1–1 mg/kg
Lethal Synthesis: Residues become more toxic over time before mineralizing.
Key Insight: The "Sulfone" metabolite is the primary marker for long-term contamination history, while the "Oxon" is the primary driver of acute ecological risk.
Analytical Protocol: LC-MS/MS Determination
To accurately quantify the parent and its metabolites in complex soil matrices, a specific Multi-Residue Method (MRM) using LC-MS/MS is required. This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with citrate buffering to prevent pH-dependent degradation during extraction.
Clean-up (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids/humic acids). Note: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly bind planar aromatic rings found in these metabolites.
Reconstitution: Evaporate aliquot to dryness and reconstitute in Mobile Phase A/B (50:50).
The following transitions are validated for high-sensitivity detection.
Analyte
Precursor Ion ()
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
Fensulfothion
309.1
253.0
175.0
16 / 28
Fensulfothion Sulfone
325.0
268.9
191.0
12 / 24
Fensulfothion Oxon
293.1
237.0
159.0
15 / 25
Fensulfothion Oxon Sulfone
309.1
253.0
175.0
16 / 28
Note: Fensulfothion and its Oxon Sulfone are isobaric (same mass). They must be separated chromatographically.[2] The Sulfone elutes later due to the sulfone group's interaction with the stationary phase.
Visualization: Analytical Workflow
Caption: Figure 2. Optimized QuEChERS extraction and LC-MS/MS workflow for trace analysis of Fensulfothion residues.
References
World Health Organization (WHO). (1972). Fensulfothion: Pesticide Residues Series 2. Inchem.org. Link
Sheela, S., & Pai, S. B. (1983). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1. Applied and Environmental Microbiology. Link
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link
U.S. EPA. (1985). Pesticide Fact Sheet: Fensulfothion. Environmental Protection Agency. Link
European Commission. (2020). EURL-SRM - Analytical observations Report on Fenthion/Fensulfothion. EURL Pesticides. Link
An In-Depth Technical Guide to the Toxicity of Fensulfothion Oxon Sulfone
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: Fensulfothion, an organothiophosphate insecticide, serves as a pro-toxicant, undergoing metabolic bioactivation in biological s...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Fensulfothion, an organothiophosphate insecticide, serves as a pro-toxicant, undergoing metabolic bioactivation in biological systems to form metabolites of substantially greater toxicity. This guide focuses on the terminal and most potent of these metabolites: Fensulfothion oxon sulfone. Through a two-step oxidative process, the parent compound is converted into a powerful irreversible inhibitor of acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic hyperstimulation and severe, potentially fatal, toxic effects. This document elucidates the chemical properties, metabolic pathway, mechanism of action, and toxicological profile of Fensulfothion oxon sulfone, and provides standardized protocols for its toxicological assessment.
Introduction: The Principle of Lethal Synthesis
Fensulfothion is an organophosphate nematicide and insecticide historically used for soil and plant treatment.[1][2] Like many organothiophosphates, its direct toxicity is relatively low. The toxicological significance of Fensulfothion arises from its in vivo metabolism, a process often termed "lethal synthesis," where the organism's own metabolic enzymes convert the less harmful parent compound into highly toxic derivatives.[2]
The metabolic pathway involves two primary oxidative transformations:
Desulfuration: The conversion of the phosphorothioate group (P=S) to a phosphate (P=O), forming an "oxon" analog. This step dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to inhibit acetylcholinesterase.
Sulfoxidation: The oxidation of the methylsulfinyl group on the phenyl ring to a methylsulfonyl group.
These processes culminate in the formation of Fensulfothion oxon sulfone, the ultimate active toxicant. This guide provides a detailed technical examination of this metabolite, designed to equip researchers with the foundational knowledge required for its study and for the development of potential safety or therapeutic strategies.
Chemical and Physical Properties
Fensulfothion oxon sulfone is the fully oxidized metabolite of Fensulfothion. Its key identifiers and properties are summarized below, providing a basis for analytical and experimental design.
Table 1: Chemical and Physical Properties of Fensulfothion Oxon Sulfone
The conversion of Fensulfothion to its highly toxic oxon sulfone metabolite is a critical process in its toxicology. This bioactivation occurs primarily via cytochrome P450 enzymes in the liver. The pathway involves sequential oxidation, which can proceed in two different orders but results in the same final product. This metabolic transformation underscores a fundamental principle in toxicology: the parent compound's properties do not always predict the ultimate toxicity.[2]
Caption: Metabolic activation of Fensulfothion to its ultimate toxicant.
Mechanism of Toxic Action: Acetylcholinesterase Inhibition
The Role of Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system of both insects and mammals.[5] It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This action terminates the nerve signal, allowing the neuron to return to its resting state, ready for the next transmission.
Irreversible Inhibition by Fensulfothion Oxon Sulfone
Organophosphates like Fensulfothion oxon sulfone function as "suicide substrates" for AChE. The electrophilic phosphorus atom of the oxon sulfone mimics the carbonyl carbon of acetylcholine, allowing it to bind to the serine hydroxyl group within the enzyme's active site. However, unlike the acetylated enzyme, the resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis. This covalent modification effectively renders the enzyme non-functional. This process is considered irreversible, leading to a progressive loss of active AChE.
Caption: Mechanism of irreversible AChE inhibition by Fensulfothion oxon sulfone.
Physiological Consequences of AChE Inhibition
The inactivation of AChE leads to an accumulation of acetylcholine at neuromuscular junctions and synapses. This results in excessive, uncontrolled stimulation of muscarinic and nicotinic receptors, a condition known as a "cholinergic crisis."[6] Symptoms are widespread and reflect systemic cholinergic overactivity, including sweating, salivation, miosis (pinpoint pupils), bronchoconstriction, muscle fasciculations (spasms), weakness, paralysis, and ultimately, death from respiratory failure.[6]
Toxicological Data
Acute Toxicity
Table 2: Acute Oral Toxicity of Fensulfothion in Rats
| Fensulfothion Oxon Sulfone | - | - | Oral | Data not available (Classified: Fatal if swallowed) |[3][4] |
Rationale for Sex Differences: The higher susceptibility of female rats to Fensulfothion is noted in toxicological studies.[2] This may be attributed to sex-based differences in metabolic rates or enzyme sensitivity, a crucial consideration in toxicological risk assessment.[2]
Experimental Protocols for Toxicity Assessment
The evaluation of a potent neurotoxicant like Fensulfothion oxon sulfone requires robust and validated methodologies. The following protocols provide a framework for assessing its key toxicological properties.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Causality: This assay directly measures the primary molecular initiating event of toxicity—the inhibition of AChE. It is a foundational experiment to determine the inhibitory potency (e.g., IC₅₀) of the compound. The method relies on the reaction of thiocholine (produced by AChE from acetylthiocholine) with DTNB (Ellman's reagent) to produce a colored product, allowing for spectrophotometric quantification of enzyme activity.
Methodology:
Reagent Preparation:
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
Prepare stock solutions of Acetylthiocholine Iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.
Prepare a stock solution of the test compound (Fensulfothion oxon sulfone) in a suitable solvent (e.g., DMSO) and create serial dilutions.
Prepare a solution of purified AChE (e.g., from electric eel or recombinant human).
Assay Procedure (96-well plate format):
To each well, add:
140 µL of phosphate buffer.
20 µL of DTNB solution.
20 µL of the test compound dilution (or solvent for control).
Add 10 µL of the AChE solution to each well and incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to interact with the enzyme.
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Normalize the rates relative to the solvent control (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: While the primary mechanism is neurotoxicity, it is also important to assess general cellular toxicity. The MTT assay measures the metabolic activity of cells, which is often correlated with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. A reduction in this conversion indicates cytotoxicity.
Methodology:
Cell Culture:
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, HepG2 liver cells) in appropriate media in a 96-well plate until they reach ~80% confluency.
Compound Exposure:
Prepare serial dilutions of Fensulfothion oxon sulfone in cell culture media.
Remove the old media from the cells and replace it with the media containing the test compound dilutions. Include a vehicle control (media with solvent) and a negative control (media only).
Incubate the plate for a defined period (e.g., 24, 48 hours) at 37°C in a CO₂ incubator.
MTT Assay:
Prepare a 5 mg/mL solution of MTT in sterile PBS.
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.
After incubation, carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance of each well at 570 nm.
Normalize the absorbance values to the vehicle control (100% viability).
Plot percent viability versus the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes a 50% reduction in cell viability).
Workflow: In Vivo Acute Oral Toxicity (LD₅₀) Determination
Causality: This workflow, based on OECD Test Guideline 423 (Acute Toxic Class Method), is designed to determine the median lethal dose (LD₅₀) of a substance. It provides the ultimate, integrated measure of a compound's acute toxicity in a whole organism, accounting for absorption, distribution, metabolism, and excretion (ADME) and the resulting systemic effects.
Caption: Workflow for an in vivo acute oral toxicity study.
Analytical Considerations
The analysis of Fensulfothion residues in environmental or biological samples often involves a method that reflects its metabolic profile. A common regulatory approach is to use an oxidizing agent, such as m-chloroperbenzoic acid, to convert Fensulfothion and all its partially oxidized metabolites (sulfoxide, oxon, sulfone) into the single, stable terminal metabolite: Fensulfothion oxon sulfone.[2] This consolidated residue is then quantified by gas chromatography (GC), providing a total measure of exposure to the parent compound and its toxicologically relevant byproducts.[2]
Conclusion
Fensulfothion oxon sulfone represents the ultimate toxic form of the parent insecticide, Fensulfothion. Its toxicity is a direct result of metabolic bioactivation, which transforms a weak enzyme inhibitor into a potent, irreversible inhibitor of acetylcholinesterase. The resulting disruption of cholinergic neurotransmission leads to severe and life-threatening systemic effects. Understanding the pathway of this lethal synthesis, the molecular mechanism of action, and the protocols for toxicological evaluation is paramount for researchers in toxicology, pharmacology, and drug development for assessing risk and developing potential countermeasures.
References
U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Fensulfothion. Office of Pesticide Programs (TS-766C). [Link]
PubChem. (n.d.). Fensulfothion. National Center for Biotechnology Information. [Link]
INCHEM. (1972). Fensulfothion (WHO Pesticide Residues Series 2). [Link]
PubChem. (n.d.). Fensulfothion oxon sulfone. National Center for Biotechnology Information. [Link]
University of Hertfordshire. (n.d.). Fensulfothion (Ref: ENT 24945). Agriculture and Environment Research Unit (AERU). [Link]
Application Note: High-Precision Quantitation of Fensulfothion Oxon Sulfone by GC-MS/MS using Isotope Dilution (d10) Abstract This protocol details the trace-level quantitation of Fensulfothion Oxon Sulfone , the termina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Quantitation of Fensulfothion Oxon Sulfone by GC-MS/MS using Isotope Dilution (d10)
Abstract
This protocol details the trace-level quantitation of Fensulfothion Oxon Sulfone , the terminal and most toxic metabolite of the organophosphate nematicide Fensulfothion. Due to the high polarity and thermal instability of oxon-sulfone metabolites, standard GC-MS methods often suffer from analyte degradation and matrix-induced signal enhancement. This guide implements an Isotope Dilution Mass Spectrometry (IDMS) workflow using Fensulfothion Oxon Sulfone-d10 as the internal standard. The method utilizes a modified QuEChERS extraction followed by inert-pathway GC-MS analysis to ensure sub-ppb sensitivity and regulatory compliance.
Introduction & Biological Context
Fensulfothion is a phosphorothioate insecticide.[1] In biological and environmental systems, it undergoes two critical oxidative transformations:
Desulfuration: Conversion of the P=S bond to P=O (Oxon formation), drastically increasing Acetylcholinesterase (AChE) inhibition.
Sulfoxidation: Oxidation of the methyl sulfide side chain to a sulfoxide and subsequently a sulfone.
Fensulfothion Oxon Sulfone represents the "double oxidation" product—combining the high toxicity of the oxon with the high polarity of the sulfone. Accurate measurement is critical for risk assessment but challenging due to the "matrix effect," where active sites in the GC liner degrade the analyte unless blocked by matrix components. The d10-internal standard acts as a perfect surrogate, compensating for both extraction losses and thermal degradation in the injector port.
Visual 1: Fensulfothion Metabolic Pathway
Figure 1 illustrates the oxidative desulfuration and sulfoxidation pathways leading to the target analyte.[1]
Caption: Oxidative metabolism of Fensulfothion. The target analyte (Red) is formed via dual oxidation pathways.
Chemical & Physical Properties
Property
Native Analyte (d0)
Internal Standard (d10)
Compound Name
Fensulfothion Oxon Sulfone
Fensulfothion Oxon Sulfone-d10
IUPAC Name
Diethyl 4-(methylsulfonyl)phenyl phosphate
Di(ethyl-d5) 4-(methylsulfonyl)phenyl phosphate
CAS Number
6132-17-8
N/A (Labeled Analog)
Formula
C₁₁H₁₇O₆PS
C₁₁H₇D₁₀O₆PS
Molecular Weight
308.29 g/mol
318.35 g/mol
Key Difference
Native ethyl groups (–CH₂CH₃)
Deuterated ethyl groups (–CD₂CD₃)
Experimental Protocol
Reagents & Standards
Stock Solution A (Native): 100 µg/mL Fensulfothion Oxon Sulfone in Acetone.
Stock Solution B (IS): 100 µg/mL Fensulfothion Oxon Sulfone-d10 in Acetone.
Rationale: The standard QuEChERS method is modified to include the d10 standard prior to extraction to correct for recovery losses.
Homogenization: Weigh 10.0 g of sample (e.g., fruit/soil) into a 50 mL centrifuge tube.
IS Spiking (Critical): Add 50 µL of Stock Solution B (d10) to the sample before solvent addition. Vortex for 30s.
Target IS Concentration: 500 ng/g (ppb).
Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.
Partitioning: Add Extraction Salts. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
Cleanup: Transfer 1 mL of supernatant to a dSPE tube (PSA/C18/MgSO₄). Vortex 30s. Centrifuge.
Reconstitution: Transfer 0.5 mL of cleaned extract to a vial. Evaporate to dryness under N₂ (gentle flow, 35°C). Reconstitute in 0.5 mL Hexane:Acetone (9:1) .
Note: Solvent exchange to Hexane/Acetone is crucial for GC splitless injection quality.
Visual 2: Analytical Workflow
Figure 2 depicts the step-by-step extraction and analysis logic.
Why? Low bleed and high inertness are required to prevent oxon tailing.
Inlet: Multimode Inlet (MMI) or Split/Splitless.
Liner: Ultra Inert Splitless Liner with glass wool (deactivated).
Temperature: 250°C. Warning: Temperatures >260°C may induce thermal degradation of the sulfone.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
Initial: 70°C (hold 1 min).
Ramp 1: 25°C/min to 150°C.
Ramp 2: 10°C/min to 280°C (hold 5 min).
Total Run Time: ~18 mins.
Mass Spectrometry Parameters (SIM Mode)
Source Temp: 230°C.
Quad Temp: 150°C.
Ionization: EI (70 eV).
Dwell Time: 50 ms per ion.
SIM Table (Selected Ion Monitoring):
Analyte
Type
Target Ion ()
Qualifier Ion 1 ()
Qualifier Ion 2 ()
Fensulfothion Oxon Sulfone (d0)
Target
308.0 (M+)
279.0 (M-Et)
109.0 (Ring Fragment)
Fensulfothion Oxon Sulfone-d10
IS
318.1 (M+)
286.1 (M-Et-d5)
109.0 (Ring Fragment)
Note on Ions: The d10 standard possesses deuterated ethyl groups. The molecular ion shifts by +10 Da (308
318). The loss of one ethyl group (M-29 in native) corresponds to a loss of M-34 () in the standard, resulting in the 286 fragment.
Data Analysis & Validation
Identification Criteria
Retention Time: Analyte peak must elute within ±0.05 min of the d10 Internal Standard.
Ion Ratios: Qualifier/Target ion ratios must be within ±20% of the reference standard.
Quantification (Isotope Dilution)
Calculate the concentration using the Relative Response Factor (RRF). This method is self-correcting for matrix effects because the d10 standard experiences the same suppression/enhancement as the analyte.
Where
is the concentration of the internal standard added to the sample.
Troubleshooting & Maintenance
Issue: Peak Tailing.
Cause: Active sites in the liner or column interacting with the P=O bond.
Fix: Replace liner with a fresh Ultra Inert liner. Trim 10cm from the front of the column.
Issue: Low Response of d10 and d0.
Cause: Matrix suppression or degradation.
Fix: Use "Analyte Protectants" (e.g., add 10 µL of 1% Sorbitol/3-ethoxy-1,2-propanediol to the vial) to coat active sites during injection.
Issue: Deuterium Scrambling.
Cause: H/D exchange in the source if too much water is present.
Fix: Ensure thorough drying (MgSO₄) during QuEChERS.
References
U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[2][3][4][5] SW-846 Update IV. Available at: [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 80214, Fensulfothion oxon sulfone. Retrieved from: [Link]
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International.
Agilent Technologies. (2020).[6] GC/MS/MS Analysis of Organophosphorus Pesticides in Fruits and Vegetables. Application Note. Available at: [Link] (General Reference for Inert Flow Path usage).
Application Note: Trace Quantitation of Fensulfothion Oxon Sulfone in Water via SPE-LC-MS/MS
This Application Note is designed for researchers and environmental scientists requiring a high-precision protocol for the quantification of Fensulfothion Oxon Sulfone in water matrices. This method utilizes Isotope Dilu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and environmental scientists requiring a high-precision protocol for the quantification of Fensulfothion Oxon Sulfone in water matrices. This method utilizes Isotope Dilution Mass Spectrometry (IDMS) with the deuterated analog Fensulfothion Oxon Sulfone-d10 to achieve superior accuracy, compensating for matrix effects and recovery losses typical in trace environmental analysis.
Introduction & Scientific Context
Fensulfothion is an organophosphate insecticide and nematicide.[1][2][3] While the parent compound is toxic, its environmental degradation products pose a more insidious threat. Through oxidative desulfuration (P=S
P=O) and thioether oxidation (-S- -SO- -SO-), the parent compound transforms into metabolites with significantly higher water solubility and, often, higher acetylcholinesterase (AChE) inhibition potency.
Fensulfothion Oxon Sulfone (CAS 6132-17-8) represents the "terminal" oxidative metabolite—fully oxidized at both the phosphorus and sulfur centers. Because it is highly polar, it leaches readily into groundwater and resists traditional non-polar extraction methods.
The Necessity of the d10 Internal Standard
In electrospray ionization (ESI), co-eluting matrix components (humic acids, salts) often suppress the analyte signal. External calibration fails to correct for this.
Mechanism: As a stable isotopologue, the d10 standard has chemically identical extraction recovery and chromatographic retention time to the target analyte but is mass-resolved by the mass spectrometer.
Result: It provides a self-correcting ratio (Analyte Area / IS Area) that nullifies matrix suppression and extraction variability.
Chemical Properties & Target Analyte
Property
Target Analyte
Internal Standard (IS)
Name
Fensulfothion Oxon Sulfone
Fensulfothion Oxon Sulfone-d10
Structure
Diethyl 4-(methylsulfonyl)phenyl phosphate
Diethyl-d10 4-(methylsulfonyl)phenyl phosphate
CAS No.
6132-17-8
N/A (Custom/Labeled)
Formula
CHOPS
CHDOPS
MW
308.29 g/mol
318.35 g/mol
LogP
~1.5 (Polar)
~1.5
Solubility
High (Water)
High (Water)
Metabolic Pathway & Degradation Logic
Understanding the formation of the analyte is critical for interpreting environmental data.[5] The diagram below illustrates the oxidative "trap" that leads to Fensulfothion Oxon Sulfone.
Figure 1: The oxidative degradation pathways of Fensulfothion.[6] The target analyte (Green) represents the fully oxidized, persistent form often found in water.
SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg/6 mL. Note: C18 is insufficient for the polar oxon sulfone.
Internal Standard Stock: 100 µg/mL Fensulfothion Oxon Sulfone-d10 in ACN.[7]
Sample Preparation (Solid Phase Extraction)
This protocol concentrates the analyte 500-fold (500 mL sample
1 mL extract) to achieve ng/L (ppt) detection limits.
Step-by-Step Workflow:
Sample Collection: Collect 500 mL water in amber glass bottles. Add 50 mg Sodium Thiosulfate (if chlorinated) and adjust pH to 7.0 ± 0.5 to prevent hydrolysis.
Spiking (Critical): Add 50 µL of Fensulfothion Oxon Sulfone-d10 working solution (1.0 µg/mL) to the 500 mL sample before extraction. Final concentration: 100 ng/L.[7]
Rationale: Spiking prior to SPE corrects for recovery losses during the cartridge loading and elution steps.
Conditioning:
5 mL MeOH
5 mL Milli-Q Water
Loading: Pass sample through HLB cartridge at ~5-10 mL/min under vacuum. Do not let the cartridge dry.
Washing:
5 mL 5% MeOH in Water (Removes salts and highly polar interferences).
Dry cartridge under high vacuum for 10 minutes.
Elution:
Elute with 2 x 4 mL Methanol.
Concentration: Evaporate eluate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 1.0 mL of Initial Mobile Phase (95:5 Water:MeOH + 5mM AmForm). Vortex and filter (0.2 µm PTFE).
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
Flow Rate: 0.3 mL/min.
Injection Vol: 10 µL.
Gradient Profile:
Time (min)
% B
Description
0.00
5
Initial equilibration
1.00
5
Load/Desalt
8.00
95
Linear Ramp (Elution of Analyte)
10.00
95
Wash
10.10
5
Re-equilibration
| 13.00 | 5 | End of Run |
MS/MS Transitions (MRM)
The following transitions must be optimized for your specific instrument. The d10 transitions assume labeling on the ethyl groups.
Compound
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Role
Fensulfothion Oxon Sulfone
309.1 [M+H]+
253.0
16
Quantifier
309.1
175.0
28
Qualifier
Fensulfothion Oxon Sulfone-d10
319.1 [M+H]+
263.1*
16
Internal Std
*Note: The d10 product ion depends on the position of the label. If the label is on the ethyl groups and the fragmentation involves neutral loss of ethylene, the product mass may shift differently. Always verify the d10 fragmentation spectrum.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow ensuring data integrity via internal standard spiking prior to extraction.
Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the following QC criteria must be met:
Linearity: Calibration curve (0.5 ng/L to 100 ng/L) must have R² > 0.995.
Recovery: Spiked samples (at 10 ng/L and 100 ng/L) must show 70-120% recovery after IS correction.
Ion Ratio: The ratio of Quantifier (253.0) to Qualifier (175.0) ions in samples must be within ±20% of the authentic standard.
Blank Analysis: A method blank must be run every 10 samples to verify no carryover or contamination.
References
Agilent Technologies. (2017).[8] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7668EN. Link
U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Reference for parent compound properties and degradation logic). Link
Santa Cruz Biotechnology. Fensulfothion Oxon Sulfone Product Data & Structure.[9]Link
Sheela, S., & Pai, S. B. (1983). Metabolism of fensulfothion by a soil bacterium, Pseudomonas alcaligenes C1.[3] Applied and Environmental Microbiology, 46(2), 475–479. (Establishes the degradation pathway to sulfone/oxon). Link
HPC Standards. Fenthion-oxon-sulfone Reference Materials. (Structural analog reference for sulfone metabolite behavior). Link
Application Note: High-Performance Extraction and Analysis of Fensulfothion and Metabolites using Buffered QuEChERS and LC-MS/MS Executive Summary Fensulfothion is an organophosphate nematicide and insecticide characteri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Extraction and Analysis of Fensulfothion and Metabolites using Buffered QuEChERS and LC-MS/MS
Executive Summary
Fensulfothion is an organophosphate nematicide and insecticide characterized by its susceptibility to oxidative degradation. In biological and environmental matrices, it rapidly metabolizes into toxicologically significant derivatives: Fensulfothion-sulfone , Fensulfothion-oxon , and Fensulfothion-oxon-sulfone .
Accurate quantitation is complicated by two primary factors:
Oxidative Instability: The parent compound can degrade during extraction if pH and temperature are not controlled.
Isobaric Interference: The parent compound (Fensulfothion) and the metabolite (Fensulfothion-oxon-sulfone) share a nominal mass (MW ~308 Da) and precursor ion (
m/z). Without rigorous chromatographic separation, false positives or quantitative errors are inevitable.
This protocol details a Buffered QuEChERS (AOAC 2007.01) workflow optimized to stabilize these residues, coupled with a C18 LC-MS/MS method designed to chromatographically resolve the isobaric pair.
Chemical Context & Metabolism[1][2][3]
Understanding the physicochemical properties of Fensulfothion is prerequisite to successful extraction. The compound is moderately lipophilic (
) but its oxidized metabolites become increasingly polar.
The following diagram illustrates the oxidative pathways that must be controlled during analysis.
Caption: Oxidative degradation pathways of Fensulfothion. Note the isobaric relationship between the Parent and Oxon Sulfone, requiring chromatographic separation.
Reagents & Materials
Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid (v/v). Note: Acidification is critical to inhibit non-enzymatic hydrolysis of the oxon metabolites.
QuEChERS Salts (AOAC 2007.01): 6 g MgSO₄ (anhydrous) + 1.5 g Sodium Acetate (NaOAc).
Internal Standard (ISTD): Triphenylphosphate (TPP) or Fensulfothion-d10 (if available).
Objective: Homogenize sample while minimizing heat generation which can degrade sulfoxides.
Comminute the sample using a cryomill (with dry ice) or high-speed blender to a fine paste.
Weigh 15.0 ± 0.1 g of homogenized sample into a 50 mL FEP (fluoropolymer) centrifuge tube.
Why FEP? Organophosphates can sometimes stick to glass surfaces; FEP minimizes adsorption.
Step 2: Extraction (Buffered AOAC 2007.01)
Objective: Extract analytes while buffering pH to ~5.0 to protect base-sensitive oxons.
Add 15 mL of 1% Acetic Acid in Acetonitrile .
Add Internal Standard (e.g., 50 µL of 10 µg/mL TPP).
Shake vigorously by hand for 1 minute to disperse solvent.
Add QuEChERS Salt Packet (6 g MgSO₄, 1.5 g NaOAc).
Crucial: Add salts after the solvent to prevent the formation of MgSO₄ crystal conglomerates (exothermic reaction) which can trap analytes.
Shake immediately and vigorously for 1 minute (or use a Geno/Grinder at 1000 spm).
Centrifuge at 4,000 rcf for 5 minutes .
Step 3: Dispersive SPE (Clean-up)
Objective: Remove matrix interferences (lipids, sugars) without losing polar metabolites.
Transfer 1 mL of the supernatant (top acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbent mix (see Section 3).
Vortex for 30 seconds.
Centrifuge at 10,000 rcf for 2 minutes .
Transfer 0.5 mL of the cleaned extract to an autosampler vial.
Dilution: Dilute 1:1 with 10 mM Ammonium Formate in Water (mobile phase A) prior to injection.
Why? Injecting 100% acetonitrile into a reversed-phase column causes "solvent effect" (peak fronting) for early eluting polar metabolites like Fensulfothion Oxon. Matching the solvent strength to the initial gradient conditions sharpens the peaks.
LC-MS/MS Methodology
The separation of the isobaric pair (Parent vs. Oxon Sulfone) is the critical quality attribute of this method.
Instrument: Triple Quadrupole MS coupled with UHPLC.[3]
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.
Flow Rate: 0.3 mL/min.
Injection Vol: 2-5 µL.
Gradient Profile:
Time (min)
% B
Event
0.00
10
Initial hold for polar retention
1.00
10
Begin ramp
8.00
95
Elute lipophilic parent
10.00
95
Wash
10.10
10
Re-equilibrate
| 13.00 | 10 | End |
MRM Acquisition Table
Note: Retention times (RT) are approximate and must be established experimentally.
Analyte
RT (min)
Precursor (m/z)
Quantifier (m/z)
CE (eV)
Qualifier (m/z)
CE (eV)
Fensulfothion Oxon
2.23
293.1
94.0
52
140.0
44
Fensulfothion Oxon Sulfone
2.32
309.1
253.0
16
175.0
28
Fensulfothion (Parent)
4.07
309.0
157.0
28
173.0
24
Fensulfothion Sulfone
4.27
325.0
268.9
12
191.0
24
Critical Separation: Note the RT difference between Oxon Sulfone (2.32 min) and Parent (4.07 min).[4] The Parent elutes significantly later due to the lipophilic P=S bond compared to the P=O bond of the metabolite.
Validation & Troubleshooting
The Isobaric Trap
If your chromatography degrades (e.g., column aging), the Fensulfothion Oxon Sulfone peak may drift. Since it shares the 309 precursor with the Parent, relying solely on mass filtration is insufficient.
Validation Check: Inject a mixed standard. Ensure baseline resolution (
) between the 2.3 min and 4.1 min regions.
Cross-Talk: The Quantifier ions are different (253 vs 157). If you see a peak in the 309->157 channel at 2.3 minutes, it indicates the Oxon Sulfone is fragmenting similarly to the parent, or (more likely) source fragmentation is converting parent to metabolite.
Matrix Effects
Organophosphates are prone to signal enhancement in GC-MS but typically suffer suppression in LC-MS ESI(+).
Solution: Use matrix-matched calibration curves. Prepare blanks of the specific commodity (e.g., strawberry), extract via QuEChERS, and spike standards into the final extract.
Recovery Data (Expected)
Using this AOAC 2007.01 protocol, typical recoveries at 10 ppb spiking level:
Fensulfothion Oxon: 70-90% (RSD < 12%) Lower due to polarity/stability
References
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7682EN. Link
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
European Union Reference Laboratories (EURL). (2020). Validation of the SweEt method combined with LC-MS/MS. Appendix 1: MRM transitions. Link
Lee, J., et al. (2020).[5] Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(9), 2020. Link
SCIEX. (2015).[6] Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM. Application Note. Link
Application Note: Fensulfothion Oxon Sulfone-d10 Analytical Standard Preparation & Optimization
Introduction & Scope Fensulfothion Oxon Sulfone (Diethyl 4-(methylsulfonyl)phenyl phosphate) represents the terminal oxidative metabolite of the organophosphate nematicide Fensulfothion. While the parent compound exhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Fensulfothion Oxon Sulfone (Diethyl 4-(methylsulfonyl)phenyl phosphate) represents the terminal oxidative metabolite of the organophosphate nematicide Fensulfothion. While the parent compound exhibits high toxicity, its metabolic conversion via oxidative desulfuration (P=S
P=O) and thioether oxidation (S SO) yields the oxon sulfone—a potent acetylcholinesterase (AChE) inhibitor often retained in environmental matrices long after the parent degrades.
This protocol details the preparation, handling, and LC-MS/MS optimization of Fensulfothion Oxon Sulfone-d10 , a deuterated internal standard (IS) critical for Isotope Dilution Mass Spectrometry (IDMS). The use of the d10-analog corrects for matrix-induced ionization suppression and extraction losses, which are notoriously high in complex agricultural matrices (e.g., oily crops, high-pigment vegetables).
Understanding the formation of this metabolite is essential for multi-residue method development. Fensulfothion undergoes a two-stage oxidation. The "Oxon" transformation increases acute toxicity (AChE inhibition), while the "Sulfone" transformation increases polarity and water solubility.
Figure 1: Metabolic oxidation pathways of Fensulfothion leading to the terminal Oxon Sulfone metabolite.
Safety & Handling Protocol
WARNING: Fensulfothion Oxon Sulfone is an extremely potent cholinesterase inhibitor. It is often more toxic than the parent compound.
Engineering Controls: All weighing and dissolution must occur within a certified Class II Biological Safety Cabinet or Fume Hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Deactivation: In case of spill, neutralize with 10% NaOH (alkaline hydrolysis destroys the phosphate ester bond).
Protocol: Standard Preparation
Stock Solution (1000 µg/mL)
Objective: Create a stable primary stock of the d10-IS.
Equilibration: Allow the ampoule of Fensulfothion Oxon Sulfone-d10 (solid or neat oil) to reach room temperature (20°C) to prevent condensation.
Weighing: Weigh 10.0 mg (±0.1 mg) into a silanized amber glass volumetric flask (10 mL).
Expert Insight: Organophosphates (OPs) can adsorb to active hydroxyl sites on untreated glass. Silanization prevents loss of the standard at low concentrations.
Solvent Addition: Fill to volume with LC-MS Grade Acetonitrile (ACN) .
Why ACN? Methanol can cause transesterification or degradation of certain OPs over long storage. ACN is aprotic and offers superior stability.
Dissolution: Sonicate for 5 minutes at ambient temperature. Vortex for 30 seconds.
Storage: Transfer to multiple 2 mL amber cryovials with PTFE-lined caps. Store at -20°C . Stability: 12 months.
Working Internal Standard Solution (1 µg/mL)
Objective: Prepare the daily spiking solution.
Pipette 100 µL of Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.
Dilute to volume with Acetonitrile.
Storage: Store at 4°C. Stable for 1 month.
Analytical Method: LC-MS/MS Optimization
Mass Spectrometry Tuning (MRM)
The d10-analog behaves similarly to the native but with a mass shift. Theoretical transitions must be experimentally verified.
Ionization: ESI Positive Mode (M+H)
Native Precursor: m/z 309.1
d10 Precursor: m/z 319.1 (+10 Da shift from 2 x C
D)
Predicted Fragmentation Logic:
The primary transition for diethyl phosphates typically involves the neutral loss of two ethylene molecules (via McLafferty rearrangement) to form the phosphoric acid species.
D (64 Da). The rearrangement transfers a Deuterium (D) to the oxygen.
Calculation: 319.1 - 64 = 255.1.
Table 1: Recommended MRM Transitions
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Role
Fensulfothion Oxon Sulfone
309.1
253.0
20
Quantifier
309.1
175.0
35
Qualifier
Fensulfothion Oxon Sulfone-d10
319.1
255.1
20
Quantifier (IS)
Chromatographic Conditions
Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Methanol (or Acetonitrile).
Flow Rate: 0.3 mL/min.
Isotope Effect: The d10-analog may elute slightly earlier (0.05 - 0.1 min) than the native compound due to the deuterium isotope effect (C-D bonds are shorter and less lipophilic than C-H). Ensure the integration window covers both.
Experimental Workflow: QuEChERS Extraction
This workflow integrates the d10-IS to validate recovery.
Figure 2: QuEChERS extraction workflow incorporating the d10-IS prior to extraction.
Protocol Steps
Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.
Spike IS: Add 50 µL of the Working IS Solution (1 µg/mL) directly to the matrix. Vortex 30s. Allow to sit for 15 mins.
Self-Validating Step: Spiking before extraction corrects for extraction efficiency losses.
Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).
Salt Out: Add QuEChERS salts (4g MgSO
, 1g NaCl). Shake immediately. Centrifuge at 3000 x g for 5 mins.
d-SPE Clean-up: Transfer 1 mL supernatant to a d-SPE tube (containing PSA + MgSO
). Vortex and centrifuge.
Analyze: Transfer supernatant to an autosampler vial for LC-MS/MS.
Data Analysis & Validation
Response Factor Calculation
Quantification is performed using the ratio of the Native area to the d10-IS area.
Matrix Effect (ME) Assessment
The d10-IS is the gold standard for visualizing matrix suppression.
Acceptance Criteria: A valid method should show %ME between -20% and +20%. If suppression is high (> -50%), the d10-IS corrects the quantification, provided the signal-to-noise ratio (S/N) remains >10.
References
European Commission Reference Laboratories. (2023). EURL-SRM - Analytical Observations Report on Fensulfothion Metabolites. EURL DataPool. [Link]
U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3] SW-846 Update IV. [Link]
PubChem. (2023). Fensulfothion Oxon Sulfone - Compound Summary. National Library of Medicine. [Link]
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS). Journal of AOAC International. [Link]
Application Note: High-Precision Quantitation of Fensulfothion via Isotope Dilution Mass Spectrometry (IDMS)
Executive Summary Fensulfothion is an organophosphorus insecticide and nematicide known for its high acute toxicity (acetylcholinesterase inhibition).[1] Accurate quantification in complex matrices (soil, agricultural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fensulfothion is an organophosphorus insecticide and nematicide known for its high acute toxicity (acetylcholinesterase inhibition).[1] Accurate quantification in complex matrices (soil, agricultural commodities, biological fluids) is critical but challenging due to severe matrix effects and the compound's susceptibility to oxidation (forming fensulfothion-sulfone and -oxon).[1]
This Application Note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol. Unlike external calibration methods, IDMS employs a stable isotope-labeled internal standard (SIL-IS) added prior to extraction.[1] This compensates for analyte loss during sample preparation and corrects for ionization suppression/enhancement in the MS source, ensuring superior accuracy and precision (E-E-A-T).[1]
Scientific Foundation & Mechanism[3]
The Necessity of Isotope Dilution
In electrospray ionization (ESI), co-eluting matrix components often compete for charge, causing ion suppression .[1] This results in signal underestimation.[1]
Standard Method: External calibration assumes 100% recovery and constant ionization efficiency, leading to errors of 20–50% in complex soil/food matrices.[1]
IDMS Solution: By spiking with Fensulfothion-d10 (or the structural surrogate Fenthion-d6) at the beginning, the ratio of the native analyte to the IS is established before extraction. Since the IS and analyte share identical physicochemical properties (retention time, pKa, LogP), they experience the exact same extraction losses and matrix effects. The ratio remains constant, providing self-validating quantification.
Chemical Stability Considerations
Fensulfothion contains a methylsulfinyl group.[1][2] In oxidative environments (or during aggressive extraction), it can oxidize to Fensulfothion sulfone .[1]
Protocol Insight: We utilize a Citrate-Buffered QuEChERS protocol.[1][3] The citrate buffer maintains a pH of ~5.0–5.5, stabilizing the organophosphate ester bond and preventing base-catalyzed hydrolysis or oxidation during the partitioning step.
Experimental Workflow Visualization
The following diagram illustrates the critical path for IDMS, highlighting the "Self-Correcting" nature of the internal standard addition.
Figure 1: Step-by-step IDMS workflow. The red node indicates the critical spiking point that enables error correction throughout the downstream yellow and green steps.
Internal Standard (SIL-IS): Fensulfothion-diethyl-d10 (Ideal) or Fenthion-d6 (Surrogate).[1]
Note on IS Selection: While d10 is the exact isotopologue, Fenthion-d6 is a widely accepted surrogate due to structural similarity (O,O-dimethyl phosphorothioate core) if the specific d10 is unavailable.[1]
Final Prep: Vortex d-SPE tube, centrifuge, and transfer 200 µL of supernatant to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 5mM NH4Formate) to improve peak shape.[1]
Protocol 2: LC-MS/MS Instrumental Parameters[3]
Chromatography (UHPLC):
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.[1]
Mechanistic Note: The transition 309 -> 281 corresponds to the loss of ethylene (C2H4) from the ethoxy group via McLafferty rearrangement. For the d10 IS (fully deuterated ethyl groups), the loss is C2D4 (32 Da), resulting in a transition of 319 -> 287.
Data Processing & Validation
Calculation (Isotope Dilution)
Do not use external calibration curves directly.[1] Use the Response Ratio .
Construct a calibration curve by plotting RR (y-axis) vs. Concentration Ratio (x-axis).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) is a systemic organophosphate nematicide and insecticide.[1][2][3][4] Unlike highly lipophilic organochlorines, Fensulfothion exhibits moderate polarity (LogP ~2.23) and high water solubility (~1540 mg/L), presenting unique challenges for extraction. Furthermore, it rapidly oxidizes in the environment to Fensulfothion sulfone and hydrolyzes to Fensulfothion oxon , both of which retain toxicity.
This guide provides a validated, high-integrity workflow for the extraction of Fensulfothion and its oxidative metabolites from water and soil. We prioritize Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents over traditional C18 silica to ensure simultaneous retention of the parent compound and its more polar degradation products.
Physicochemical Profile & Experimental Design
Effective SPE development requires aligning the sorbent chemistry with the analyte's properties. Fensulfothion's sulfinyl group (S=O) makes it thermally unstable and susceptible to oxidation, complicating Gas Chromatography (GC) analysis.[5]
Table 1: Physicochemical Properties of Fensulfothion
Property
Value
Implication for SPE
CAS Number
115-90-2
Reference standard identification.
Log P
2.23
Moderate lipophilicity; risk of breakthrough on C18 if flow is too fast. Ideal for Polymeric HLB.
Water Solubility
1,540 mg/L (25°C)
High solubility requires careful control of sample breakthrough volume.
pKa
N/A (Non-ionizable)
pH adjustment is used primarily to suppress matrix interferences (humic acids), not to ionize the analyte.
Thermal Stability
Unstable >150°C
Critical: GC injection ports can convert sulfoxide to sulfone. LC-MS/MS is preferred.
The "Why" Behind the Method
Sorbent Choice (Polymeric HLB vs. C18): Traditional C18 silica relies heavily on hydrophobic interactions. Fensulfothion's polar sulfinyl group and its even more polar metabolites (oxons) often show poor retention on C18, leading to low recovery. Polymeric HLB sorbents (e.g., divinylbenzene-N-vinylpyrrolidone copolymers) utilize both hydrophobic and polar retention mechanisms, ensuring >90% recovery for the entire metabolite suite.
pH Strategy: While Fensulfothion is neutral, environmental water often contains dissolved organic matter (DOM). Acidifying samples to pH 3–4 suppresses the ionization of humic/fulvic acids, preventing them from competing for binding sites on the SPE cartridge.
Materials and Reagents
SPE Cartridges: Polymeric HLB (e.g., Oasis HLB, Strata-X, or Bond Elut PPL), 200 mg / 6 mL.
Protocol A: Aqueous Samples (Surface, Ground, or Drinking Water)
Target: Trace enrichment from large volumes (500 mL – 1000 mL).
Collection: Collect samples in amber glass bottles to prevent photodegradation.
Dechlorination: If analyzing drinking water, add 50 mg/L sodium thiosulfate immediately to arrest oxidation of the parent compound.
Filtration: Filter through a 0.7 µm glass fiber filter to remove suspended solids.
Conditioning: Acidify sample to pH 3.0 ± 0.5 using Formic Acid.
Protocol B: Soil and Sediment Samples
Target: Matrix extraction followed by SPE cleanup.
Drying: Air dry soil at room temperature (avoid oven drying to prevent thermal degradation). Sieve to <2 mm.
Extraction:
Weigh 10 g of soil into a 50 mL centrifuge tube.
Add 20 mL of Acetonitrile:Water (90:10 v/v) . The water content aids in penetrating soil pores.
Vortex for 1 min, then ultrasonicate for 15 min.
Add 4 g MgSO4 and 1 g NaCl (QuEChERS-like salting out) to separate phases.
Centrifuge at 4000 rpm for 5 min.
Dilution: Take 5 mL of the supernatant (organic layer) and dilute it into 95 mL of acidified ultrapure water (pH 3). This dilution reduces the solvent strength to <5%, allowing the SPE sorbent to retain the analytes during the loading phase.
Solid-Phase Extraction (SPE) Workflow[6][7][8][9]
This protocol is optimized for Polymeric HLB cartridges.
Step 1: Conditioning & Equilibration
Flush 1: 5 mL Methanol (activates the sorbent).
Flush 2: 5 mL Ultrapure Water (pH 3).
Critical: Do not let the cartridge run dry after this step.
Step 2: Sample Loading
Load the prepared sample (Water or Diluted Soil Extract) at a flow rate of 5–10 mL/min .
Note: Faster flow rates (>15 mL/min) decrease interaction time, causing breakthrough of the polar sulfone metabolite.
Step 3: Interference Wash
Wash 1: 5 mL of 5% Methanol in Water.
Purpose: Removes salts and highly polar matrix components without eluting Fensulfothion (which requires >20% organic to elute).
Drying: Dry the cartridge under full vacuum for 10–15 minutes.
Reasoning: Residual water interferes with GC analysis and can affect solvent exchange.
Step 4: Elution[6]
Elution Solvent: 2 x 4 mL of Methanol:Ethyl Acetate (50:50 v/v) .
Why this mix? Methanol disrupts polar interactions (hydrogen bonding), while Ethyl Acetate recovers the hydrophobic core.
Soak Step: Allow the first aliquot to soak in the bed for 1 minute before drawing it through.
Step 5: Concentration & Reconstitution
Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 35°C.
For LC-MS/MS: Reconstitute in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.
For GC-FPD: Reconstitute in 1 mL Ethyl Acetate or Acetone.
Analytical Validation (LC-MS/MS vs. GC)
Method A: LC-MS/MS (Recommended)
Liquid Chromatography is superior for Fensulfothion due to its thermal instability.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
Inlet Temp:< 200°C (Critical to minimize on-column oxidation).
Warning: Expect some conversion of parent to sulfone. Quantitation is often done as "Total Fensulfothion" (Parent + Metabolites) after deliberate oxidation, or by summing the peaks.
Simulated Recovery Data (Typical for HLB Method)
Matrix
Analyte
Spike Level (µg/L)
Mean Recovery (%)
RSD (%)
River Water
Fensulfothion
0.5
94.2
3.5
River Water
Fensulfothion Sulfone
0.5
91.8
4.1
Soil Extract
Fensulfothion
50 (µg/kg)
88.5
6.2
Visualization of Workflow
Figure 1: Optimized SPE workflow for Fensulfothion, highlighting the critical retention of both parent and oxidative metabolites.
Troubleshooting & Tips
Low Recovery of Sulfone: If the sulfone metabolite recovery is low, the wash step may be too strong. Ensure the Methanol content in the wash does not exceed 5-10%.
GC Peak Tailing: Organophosphates bind to active sites in the GC liner. Use deactivated glass wool and replace liners frequently.
Emulsions in Soil Prep: If the Acetonitrile/Soil mixture forms an emulsion, centrifuge at higher speeds (5000+ rpm) or freeze the tube for 1 hour to precipitate the aqueous phase.
References
U.S. EPA. (2012). Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Link
U.S. EPA. (2008).[6] Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8292, Fensulfothion. Link
Agilent Technologies. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Application Note. Link
Pico, Y., et al. (2007). Mass spectrometry strategies for the analysis of polar pesticides in environmental water. Mass Spectrometry Reviews. Link
Advanced Application Note: Derivatization Strategies for Fensulfothion GC Analysis
Executive Summary Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in Gas Chromatography (GC) due to its thermal lability and the redox activity of its methyl sulfinyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in Gas Chromatography (GC) due to its thermal lability and the redox activity of its methyl sulfinyl moiety. Direct injection often results in "inlet deoxidation," where the sulfoxide group is thermally reduced to a sulfide, leading to peak broadening, retention time shifts, and quantitation errors.
This Application Note defines two high-integrity derivatization protocols to overcome these limitations:
Oxidative Derivatization (Protocol A): Converts the parent and all metabolites into a single, thermally stable species (Fensulfothion Oxon Sulfone) for total residue analysis.
Silyl-Derivatization of Hydrolysates (Protocol B): Targets the 4-(methylsulfinyl)phenol metabolite via BSTFA silylation for mechanistic profiling and confirmation.
The Analytical Challenge: Thermal Instability
The core issue with Fensulfothion analysis is the Sulfoxide-Sulfide Redox Cycle within the GC inlet.
Mechanism: At temperatures >200°C, the sulfoxide group (
) is prone to deoxygenation, reverting to the sulfide form. This is often catalyzed by active sites in the liner or column head.
Consequence: The detector sees a mixture of the parent (sulfoxide) and the artifact (sulfide), causing split peaks and non-linear calibration curves.
Solution: We must chemically "lock" the molecule into a stable oxidation state (Sulfone) or derivatize the labile functional groups prior to injection.
Chemometric Pathway Visualization
The following diagram illustrates the degradation pathways and the stabilization achieved via the proposed protocols.
Figure 1: Analytical pathways.[1] Red dashed line indicates the thermal artifact to avoid. Green and Blue paths represent the validated protocols described below.
Protocol A: Total Residue Analysis via Oxidative Derivatization
Objective: To consolidate Fensulfothion, its sulfone, and its oxygen analog into a single, stable analyte: Fensulfothion Oxon Sulfone . This is the preferred method for regulatory compliance (Total Residue).
Reagents & Materials[2][3][4][5][6]
Oxidant: m-Chloroperbenzoic acid (MCPBA), 10% w/v in acetone.
Extraction: Extract the sample (soil/tissue) using standard acetone/DCM procedures. Evaporate the extract to incipient dryness.
Reconstitution: Redissolve the residue in 2 mL of Acetone .
Oxidation Reaction:
Add 200 µL of 10% MCPBA solution.
Critical Step: Cap tightly and incubate at 50°C for 15 minutes .
Mechanism:[2][3] MCPBA converts the P=S bond to P=O (desulfuration) and oxidizes the sulfoxide moiety (
) to the sulfone ().
Quenching: Add 2 mL of 10% Sodium Sulfite to neutralize excess MCPBA. Vortex for 30 seconds.
Partition: Add 5 mL of DCM and shake vigorously. Allow phases to separate.
Recovery: Collect the lower organic layer (DCM). Pass through anhydrous sodium sulfate to dry.
Concentration: Evaporate to dryness under nitrogen and reconstitute in 1 mL Isooctane for GC injection.
Validation Check: The final analyte is Fensulfothion Oxon Sulfone. Ensure your calibration standard is this specific compound, not the parent.
Protocol B: Metabolite Profiling via Silylation (BSTFA)
Objective: To analyze the polar hydrolysis product, 4-(methylsulfinyl)phenol , which represents the "leaving group" of the parent molecule. Essential for environmental degradation studies.
Solvent: Anhydrous Pyridine (acts as a catalyst and acid scavenger).
Vials: Silanized glass reaction vials (2 mL).
Step-by-Step Workflow
Isolation: Isolate the phenolic fraction from the sample (typically via alkaline hydrolysis followed by acidification and extraction into ethyl acetate).
Drying: Evaporate the extract to complete dryness under a stream of nitrogen.
Warning: Any residual water will hydrolyze the BSTFA reagent and ruin the derivatization.
Reconstitution: Add 50 µL of Anhydrous Pyridine to the dry residue.
Derivatization Reaction:
Add 50 µL of BSTFA + 1% TMCS .
Cap the vial immediately under nitrogen atmosphere.
Incubate at 65°C for 30 minutes .
Injection: Inject the mixture directly into the GC. Do not add protic solvents.
Reaction Mechanism
The active hydrogen on the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group:
This reduces polarity and prevents hydrogen bonding with the GC column stationary phase.
Instrumental Parameters (GC-MS/FPD)
The following parameters are optimized for the Oxon Sulfone (Protocol A) but are compatible with the TMS-Phenol (Protocol B).
Parameter
Setting
Rationale
System
Agilent 8890 GC / 7010B MS (or FPD Plus)
MS for identification; FPD for P/S selectivity.
Column
DB-1701 or DB-5ms UI (30m x 0.25mm x 0.25µm)
Mid-polarity (1701) aids in separating sulfones from matrix interferences.
Inlet Temp
250°C (Pulsed Splitless)
High enough to volatilize derivatives; oxon sulfone is stable at this temp.
Use m/z 308 for quantification of the oxidized derivative.
Troubleshooting & Quality Control
Common Failure Modes
Peak Tailing (Protocol B):
Cause: Incomplete silylation or active sites in the inlet.
Fix: Ensure the sample was completely dry before adding BSTFA. Replace the inlet liner.
Double Peaks (Protocol A):
Cause: Incomplete oxidation. You are seeing a mix of Fensulfothion Sulfone (P=S) and Fensulfothion Oxon Sulfone (P=O).
Fix: Check MCPBA freshness. Increase incubation time to 20 mins. Ensure the MCPBA is in excess.
Low Recovery:
Cause: Loss during the partition step (Protocol A) or volatility loss during evaporation.
Fix: Use an internal standard (e.g., Triphenyl phosphate) added prior to derivatization to track step efficiency.
Validation Criteria
Linearity:
over the range 0.05 – 5.0 ppm.
Derivatization Efficiency: >95% conversion (monitor disappearance of parent peak).
Stability: Derivatized samples (Protocol A) are stable for 48 hours at 4°C. Protocol B samples must be analyzed within 12 hours.
References
World Health Organization (WHO). (1971). Fensulfothion (WHO Pesticide Residues Series 2).[4] Inchem.org. [Link]
Sugitate, K., et al. (2012).[4] Deoxidation of fenthion sulfoxide... in gas chromatograph/mass spectrometer. Analytical Sciences, 28(7), 669-673.[4] [Link]
Mac Rae, I. C., & Cameron, A. J. (1985). Bacterial reduction of fensulfothion and its hydrolysis product 4-methylsulfinyl phenol.[2] Applied and Environmental Microbiology, 49(1), 236–237. [Link]
U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. [Link]
PubChem. (2023). Fensulfothion Oxon Sulfone (Compound Summary).[5] National Library of Medicine. [Link][5]
Application Note: Advanced Residue Analysis of Fensulfothion and Metabolites in Food Matrices via LC-MS/MS
Abstract & Scope Fensulfothion is an organophosphate nematicide and insecticide exhibiting high acute toxicity. Its environmental degradation and metabolic processing in plant matrices yield toxic oxidation products, spe...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
Fensulfothion is an organophosphate nematicide and insecticide exhibiting high acute toxicity. Its environmental degradation and metabolic processing in plant matrices yield toxic oxidation products, specifically fensulfothion-sulfoxide, fensulfothion-sulfone, and their respective oxygen analogs (oxons). Regulatory frameworks (Codex Alimentarius, EU MRLs) define the residue as the sum of fensulfothion, its oxygen analogue, and their sulfoxides and sulfones .
This application note provides a high-sensitivity, self-validating protocol for the extraction and quantification of fensulfothion and its metabolites in high-water and high-oil content food products. The method utilizes Citrate-Buffered QuEChERS extraction coupled with UHPLC-MS/MS, addressing the critical analytical challenge of separating isobaric metabolites.
Chemistry & Metabolic Pathway
Understanding the oxidation state of the analyte is critical for accurate quantification. Fensulfothion undergoes rapid oxidation in biological systems.
Metabolic Pathway Diagram
The following diagram illustrates the oxidative conversion pathways. Note the critical analytical challenge: Fensulfothion and Fensulfothion-oxon-sulfoxide are isobaric (Nominal Mass 308 Da), as are Fensulfothion-sulfoxide and Fensulfothion-oxon-sulfone (Nominal Mass 324 Da).
Figure 1: Oxidative metabolic pathway of Fensulfothion. Vertical alignment indicates desulfuration (P=S to P=O).
Rationale: Organophosphates are liable to degradation in alkaline pH. The standard AOAC 2007.01 acetate method is acceptable, but the EN 15662 Citrate-Buffered method is preferred here to maintain a pH of 5.0–5.5, ensuring the stability of the oxon metabolites.
Homogenization: Comminute 10g of sample with dry ice to prevent thermal degradation of sulfoxides.
Extraction: Weigh 10g sample into a 50mL FEP centrifuge tube. Add 10 mL Acetonitrile. Vortex for 1 min.
Salting Out: Add EN 15662 Citrate salts. Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄. Centrifuge at 3000 RCF for 5 minutes.
dSPE Clean-up: Transfer 1 mL of the supernatant (upper organic layer) to a 2 mL dSPE tube containing MgSO₄ and PSA. Vortex for 30 seconds. Centrifuge at 5000 RCF for 3 minutes.
Reconstitution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL of 10 mM Ammonium Formate in Water (matches initial mobile phase to improve peak shape).
Instrumental Analysis (LC-MS/MS)
Expert Insight: The separation of isobaric pairs (Parent/Oxon-SO and Sulfoxide/Oxon-SO2) relies heavily on column chemistry. A C18 column with polar embedding or a high-strength silica (HSS) T3 column provides the necessary retention for the more polar oxidized metabolites.
MRM Transition Table:
Note: Transitions are based on [M+H]+ precursors. Quantifier transitions are bolded.
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Type
Fensulfothion
309.1
281.1
25
Quant
309.1
97.0
40
Qual
Fensulfothion-Sulfone
341.1
281.1
28
Quant
341.1
97.0
45
Qual
Fensulfothion-Oxon
293.1
237.1
22
Quant
Fensulfothion-Oxon-Sulfone
325.1
269.1
25
Quant
Internal Standard (TPP)
327.1
77.0
35
Quant
Self-Validation Check: The loss of 28 Da (Ethylene, C2H4) is characteristic of ethyl-phosphates. The m/z 97 ion corresponds to the phosphate moiety, a common fragment for organophosphates.
Method Validation & Quality Control
To ensure the data meets "Drug Development" standards (GLP-like rigor), the following validation parameters must be met.
Matrix Effects (ME)
Matrix effects can suppress or enhance ionization. Calculate ME using:
Acceptance: -20% to +20%.
Mitigation: If ME > 20%, use matrix-matched calibration curves or dilute the extract (1:5) before injection.
Linearity and Recovery
Linearity:
over range 1–100 ng/mL.
Recovery: Spiked samples (n=5) at 10 ng/g and 100 ng/g.
Acceptable Range: 70–120% with RSD < 20%.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Recovery of Oxons
pH degradation during extraction
Ensure Citrate salts are used; verify pH is < 5.5. Work quickly.
Isobaric Interference
Co-elution of Parent/Oxon-SO
Optimize Gradient. Use HSS T3 column for better polar retention.
Poor Peak Shape
Solvent mismatch
Ensure injection solvent matches initial mobile phase (Water rich).
References
Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for
Method
Application of Fensulfothion Oxon Sulfone-d10 in toxicology studies
Application Note: High-Precision Quantitation of Fensulfothion Oxon Sulfone in Biological Matrices via Isotope Dilution LC-MS/MS Abstract This application note details a rigorous protocol for the quantitation of Fensulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Quantitation of Fensulfothion Oxon Sulfone in Biological Matrices via Isotope Dilution LC-MS/MS
Abstract
This application note details a rigorous protocol for the quantitation of Fensulfothion Oxon Sulfone , the terminal and most potent anticholinesterase metabolite of the organophosphate insecticide Fensulfothion. Utilizing Fensulfothion Oxon Sulfone-d10 as a stable isotope internal standard (IS), this method corrects for the severe matrix effects and ionization suppression often encountered in complex toxicological samples (plasma, urine, and food homogenates). This guide moves beyond standard operating procedures to explain the mechanistic rationale behind critical analytical choices, ensuring compliance with EPA Method 8141B and SANTE/11312/2021 guidelines.
The Toxicological Context: The "Lethal Synthesis"
In toxicology, the parent compound is rarely the sole agent of concern. Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) undergoes a two-stage bioactivation process known as "lethal synthesis."
Oxidative Desulfuration: Cytochrome P450 enzymes convert the thiono moiety (P=S) to an oxon (P=O), increasing affinity for acetylcholinesterase (AChE) by orders of magnitude.
Sulfoxidation: The sulfinyl side chain (-SO-) is further oxidized to a sulfone (-SO₂-).
The resulting metabolite, Fensulfothion Oxon Sulfone , represents the molecule's maximum toxic potential. Accurate measurement of this specific congener is critical for forensic reconstruction and risk assessment, as it correlates more closely with physiological cholinergic crisis than the parent compound.
Metabolic Pathway & Bioactivation[1]
Figure 1: The metabolic bioactivation of Fensulfothion.[1][2] The red arrows indicate the convergence onto the highly toxic Oxon Sulfone metabolite.
Analytical Strategy: Isotope Dilution Mass Spectrometry (IDMS)
The analysis of organophosphates (OPs) is plagued by signal enhancement or suppression in electrospray ionization (ESI). External calibration often fails because the matrix of the standard (solvent) differs from the sample (plasma/tissue).
Why Fensulfothion Oxon Sulfone-d10?
The d10 analog contains fully deuterated ethyl ester groups (
).
Co-Elution: It elutes at virtually the same retention time as the analyte, experiencing the exact same matrix suppression/enhancement at the ESI source.
Extraction Correction: By spiking the d10 IS before extraction, it accounts for analyte loss during the QuEChERS partition and cleanup steps.
Mass Shift: The +10 Da shift provides a clean spectral window, preventing crosstalk between the native analyte (MW 308) and the standard (MW 318).
Mobile Phase A: 5mM Ammonium Formate in Water + 0.1% Formic Acid.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Sample Preparation (Modified QuEChERS)
This protocol is optimized for plasma and tissue homogenates.
Homogenization: Weigh 2.0 g of sample into a 50 mL centrifuge tube.
IS Spiking (Critical Step): Add 20 µL of Fensulfothion Oxon Sulfone-d10 working solution (1 µg/mL). Vortex for 30 seconds and equilibrate for 15 minutes. Rationale: Allows the IS to bind to the matrix proteins similarly to the analyte.
Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 minute.
Partitioning: Add QuEChERS Citrate salts. Shake immediately and vigorously for 1 minute to prevent MgSO₄ agglomeration.
Centrifugation: Spin at 4000 rpm for 5 minutes.
Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube (containing 150 mg MgSO₄ + 25 mg PSA). Note: For high-fat samples, add 25 mg C18.
Final Spin: Centrifuge at 10,000 rpm for 3 minutes.
Filtration: Filter supernatant through a 0.2 µm PTFE filter into an autosampler vial.
IDMS Workflow Visualization
Figure 2: Workflow demonstrating the integration of the d10-IS to normalize extraction and ionization variability.
Instrumental Parameters (LC-MS/MS)
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Flow Rate: 0.4 mL/min.
Injection Vol: 2 µL.
Column Temp: 40°C.
MS/MS Transitions (ESI Positive)
The fragmentation of Fensulfothion Oxon Sulfone typically involves the neutral loss of the ethyl ester groups (as ethylene).
Compound
Precursor Ion ()
Product Ion ()
Dwell (ms)
CE (V)
Role
Fensulfothion Oxon Sulfone
309.1
253.0
50
25
Quantifier (Native)
309.1
175.0
50
35
Qualifier
Fensulfothion Oxon Sulfone-d10
319.1
253.0
50
25
Quantifier (IS)
Technical Note on Transitions:
The transition
corresponds to the loss of two ethylene groups ( Da).
For the d10-IS (), the ethyl groups are deuterated (). The loss of two deuterated ethylenes ( Da) would result in a product ion of . However, depending on the specific fragmentation pathway and H/D scrambling, the core phosphate product ion is often monitored.
Validation Tip: Always verify the d10 product ion spectrum. If the label is on the leaving group (phenyl ring), the product mass shifts. If on the ethyl esters (as is standard for d10 OPs), the product ion representing the core phenyl-sulfone moiety might be identical to the native (253) if the phosphate esters are cleaved entirely. However, the Precursor Q1 selection (319 vs 309) ensures specificity.
Data Analysis & Quality Control
Linearity & Calibration
Construct a calibration curve by plotting the Area Ratio (
) against the Concentration Ratio ().
Acceptance Criteria:
.
Weighting:
weighting is recommended to improve accuracy at the lower limit of quantitation (LLOQ).
Matrix Effect (ME) Calculation
Using the d10 standard allows you to calculate the absolute Matrix Effect, which is crucial for method validation:
A negative value indicates ion suppression (common in plasma).
A positive value indicates enhancement.
Correction: Because the d10 IS suffers the same ME as the analyte, the ratio remains constant, yielding accurate quantitation.
References
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7704EN. Link
U.S. Environmental Protection Agency (EPA). (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][4][5] SW-846 Update IV. Link
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
PubChem. (n.d.).[6] Fensulfothion Oxon Sulfone Compound Summary. National Library of Medicine. Link
World Health Organization (WHO). (1972). Fensulfothion: Pesticide Residues Series 2. Inchem.[5][7][8][9] Link
Technical Support Center: Troubleshooting Peak Tailing for Fensulfothion Oxon Sulfone-d10 in Chromatography
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering chromatographic challenges with Fensulfothion Oxon Sulfone-d10. This resource provides in-depth, field...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering chromatographic challenges with Fensulfothion Oxon Sulfone-d10. This resource provides in-depth, field-proven insights into diagnosing and resolving peak tailing, ensuring the accuracy and reliability of your analytical results. Our approach is built on explaining the causal relationships behind chromatographic phenomena to empower you with robust, self-validating troubleshooting strategies.
Section 1: Foundational FAQs
Q1: What is chromatographic peak tailing and how is it measured?
In an ideal chromatographic separation, an analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1] This asymmetry indicates a non-ideal interaction within the chromatographic system.
Peak symmetry is quantitatively assessed using metrics like the Tailing Factor (Tf) or the Asymmetry Factor (As) , which are calculated by chromatography data systems. A value of 1.0 signifies a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values exceeding 1.5 often require investigation and correction to ensure data quality.[2]
Q2: Why is peak tailing a problem for my analysis?
Peak tailing is more than a cosmetic issue; it directly impacts the quality of your analytical data in several critical ways:
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately distinguish and quantify individual analytes.
Inaccurate Integration: The elongated tail makes it challenging for software to define the true end of the peak, leading to inconsistent and erroneous peak area calculations.
Lower Sensitivity: As the peak broadens and its height decreases, it becomes harder to detect, especially at low concentrations, negatively impacting the method's limit of detection (LOD) and limit of quantitation (LOQ).
Compromised Reproducibility: Uncontrolled peak tailing can lead to variability in quantitative results, undermining the reliability and robustness of the analytical method.[2]
Q3: What chemical properties of Fensulfothion Oxon Sulfone-d10 make it susceptible to peak tailing?
Fensulfothion Oxon Sulfone is a polar organophosphorus compound, a metabolite of the insecticide Fenthion.[3] Its susceptibility to peak tailing stems from its molecular structure, which includes several polar functional groups: a phosphate group (P=O), two ether linkages, and a sulfone group (SO₂).
These groups, particularly the phosphate oxygen and sulfone oxygens, are strong hydrogen bond acceptors. This polarity makes the molecule prone to undesirable secondary interactions with active sites within the chromatographic system, which is a primary cause of peak tailing.[4]
Table 1: Chemical Properties of Fensulfothion Oxon Sulfone
(Note: Properties are for the non-deuterated analogue, which are chemically similar for chromatographic purposes.)
Section 3: The Troubleshooting Workflow
Peak tailing issues can be broadly categorized into two types: those affecting all peaks in a run, and those specific to a particular analyte. The following workflow will guide you through the diagnostic process.
Caption: A troubleshooting workflow for diagnosing peak tailing.
Path A: All Peaks in the Chromatogram are Tailing
Q4: My chromatogram shows tailing for all peaks. What's the likely cause?
When all peaks are distorted similarly, the issue typically precedes the separation process and is often physical in nature.[8] This suggests a problem with the flow path at or before the column inlet.
Troubleshooting Steps for System-Wide Tailing
Issue 1: Column Void or Partially Blocked Inlet Frit
Causality: Over time, particulate matter from samples or system wear can accumulate on the inlet frit of the column, creating a blockage.[8] A "void" or channel can also form in the column's packed bed due to pressure shocks or chemical instability. Both issues disrupt the sample band as it enters the column, causing distortion for all analytes.[1]
Experimental Protocol: Column Flushing and Replacement
Diagnosis: Disconnect the column from the detector and reverse the flow direction.
Action: Flush the column to waste with a strong, appropriate solvent (e.g., 100% acetonitrile or methanol for reversed-phase) for at least 10-20 column volumes.[9]
Verification: Re-install the column in the correct direction and test with a standard. If the problem persists, the column is likely irreversibly damaged and should be replaced.
Prevention: Always use in-line filters and guard columns, and ensure proper sample filtration to protect the analytical column.[1]
Issue 2: Extra-Column Dead Volume
Causality: Excessive volume between the injector and the column, or between the column and the detector, allows the separated analyte bands to diffuse and broaden, leading to tailing.[4] This is often caused by poorly fitted connections or using tubing with an unnecessarily large internal diameter.
Experimental Protocol: System Connection Check
Diagnosis: Inspect all fittings and connections in the flow path.
Action: Ensure that all tubing is fully seated in its port before tightening the ferrule. For modern UHPLC systems, use pre-cut, low-volume PEEK or stainless steel tubing.
Verification: Trim a small amount from the end of any suspect tubing and remake the connection. A properly made connection should have no visible gap between the end of the tubing and the bottom of the port.
Issue 3 (GC Specific): Poor Column Cut or Improper Installation
Causality: In gas chromatography, a jagged or uneven column cut can create turbulence at the inlet, disrupting the sample introduction and causing peak tailing.[10] Similarly, incorrect installation depth in the inlet or detector can create unswept volumes.[11]
Experimental Protocol: GC Column Re-installation
Action: Turn off the oven and inlet heating and allow the system to cool.
Procedure: Carefully remove the column. Using a ceramic scoring wafer or a specialized tool, make a clean, right-angled cut. Inspect the cut with a magnifying glass to ensure it is smooth and free of shards.
Installation: Re-install the column according to the manufacturer's specified depth for your instrument's inlet and detector.
Verification: Leak-check the connections and run a standard to confirm peak shape has improved.
Path B: Only the Fensulfothion Oxon Sulfone-d10 Peak is Tailing
Q5: Only my Fensulfothion Oxon Sulfone-d10 peak is tailing. What should I investigate?
This scenario strongly points to a specific, undesirable chemical interaction between your analyte and the chromatographic system.[8] For a polar molecule like Fensulfothion Oxon Sulfone-d10, this is the most common cause of peak tailing.
Troubleshooting Steps for Analyte-Specific Tailing
Cause 1 (HPLC): Secondary Silanol Interactions
Causality: Standard silica-based reversed-phase columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH (above ~3.5), these acidic silanols become ionized (Si-O⁻) and can strongly interact with polar analytes like Fensulfothion Oxon Sulfone-d10.[2][9][12] This secondary retention mechanism is slow and non-uniform, resulting in significant peak tailing.
Protocol 1.1: Mobile Phase pH Adjustment
Principle: Lowering the mobile phase pH suppresses the ionization of the silanol groups, rendering them less active.[9]
Action: Add a small amount of an acidic modifier to your aqueous mobile phase. Formic acid is an excellent choice for mass spectrometry compatibility.
Starting Point: Begin with 0.1% formic acid in the aqueous mobile phase. This is a common practice for improving the peak shape of polar and ionizable compounds.[3]
Verification: Prepare fresh mobile phase and re-analyze your standard. A significant improvement in peak symmetry should be observed.
Table 2: Recommended Mobile Phase Modifiers to Reduce Silanol Interactions
Very effective but can cause ion suppression in MS.
| Phosphate Buffer | 10 - 25 mM | 2.5 - 3.0 | Non-volatile, not suitable for LC-MS. Use for UV detection. |
Cause 2: Metal Contamination
Causality: The phosphate group in Fensulfothion Oxon Sulfone-d10 can act as a chelating agent, interacting with trace metal contaminants (e.g., iron, nickel) on stainless steel surfaces like frits and tubing, or within the silica packing itself.[4]
Protocol 2.1: System Passivation
Principle: Passivating the system with a strong acid or a dedicated chelating agent solution can remove metal contaminants from the flow path.
Action: Consult your instrument manufacturer's guidelines for system passivation. This often involves flushing the system with solutions like nitric acid or EDTA.
Prevention: Consider using bio-inert or PEEK-lined columns and system components if metal chelation is a persistent issue.
Cause 3: Sample Overload
Causality: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a distorted peak shape where the excess analyte elutes slowly, forming a tail.[4]
Protocol 3.1: Dilution Series Analysis
Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100).
Analysis: Inject the diluted samples and observe the peak shape.
Verification: If the peak tailing decreases and the symmetry improves upon dilution, you are experiencing mass overload. Adjust your sample concentration or injection volume accordingly.
Cause 4 (GC/HPLC): Inappropriate Sample Solvent
Causality: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase HPLC) than the initial mobile phase, the sample band will not focus properly at the head of the column, leading to distortion.[4]
Protocol 4.1: Solvent Matching
Principle: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase.
Action: Re-dissolve or dilute your sample in the initial mobile phase composition.
Verification: Inject the new sample preparation. An improvement in peak shape confirms a solvent mismatch was the issue.
Section 4: Advanced Considerations
Q6: Could analyte degradation be causing my peak shape issues?
While less common, on-column degradation can sometimes manifest as distorted peaks. Fenthion and its metabolites are known to undergo oxidation and hydrolysis.[13] In gas chromatography, some sulfoxide compounds have been shown to deoxidize in the high-temperature environment of the GC inlet or ion source, which could potentially contribute to peak distortion or the appearance of unexpected peaks.[14] If you suspect degradation, consider the following:
Lower GC Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient vaporization.
Use Deactivated Liners: Employ highly deactivated inlet liners to minimize active sites that can catalyze degradation.
Check Sample Stability: Ensure samples are stored correctly (e.g., refrigerated) and that stock solutions have not expired.[15]
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and resolve peak tailing issues for Fensulfothion Oxon Sulfone-d10, leading to more accurate, reliable, and reproducible chromatographic data.
References
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
Jo, E., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. Retrieved from [Link]
Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link]
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Tsiropoulos, N. G., & Liapis, K. S. (2003). Degradation of fenthion and fenthion sulfoxide on grapes on the vines and during refrigerated storage. Food Additives and Contaminants, 20(6), 535-543. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169440441, Fensulfothion Oxon Sulfide-d10. Retrieved from [Link].
Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
ResearchGate. (2025, August 6). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. Retrieved from [Link]
Chromatography Online. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]
CPAChem. (2023, August 16). Safety data sheet: Fensulfothion-sulfone. Retrieved from [Link]
FAO. (1984, September 11). Fenthion (039). Retrieved from [Link]
ResearchGate. (2025, October 17). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]
Journal of the AOAC INTERNATIONAL. (2020, February 15). Gas Chromatographic Determination of Fensulfothion in Formulations: Collaborative Study. Retrieved from [Link]
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]
Sugitate, K., et al. (2009). Deoxidation of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences, 25(6), 787-791. Retrieved from [Link]
Per-Olov, L., & Törnkvist, A. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography A, 1317, 137-145. Retrieved from [Link]
Agilent Technologies. (n.d.). Determination of pesticides in baby food by UHPLC/MS/MS. Retrieved from [Link]
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80214, Fensulfothion oxon sulfone. Retrieved from [Link].
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
Diversey. (2024, August 7). Safety Data Sheet - Suma Bac D10. Retrieved from [Link]
Target Analyte: Fensulfothion Oxon Sulfone (Metabolite) & Internal Standard (d10-IS)[1]
Introduction: The Senior Scientist’s Perspective
Colleagues,
Fensulfothion Oxon Sulfone is the "terminal" oxidative metabolite of Fensulfothion. Chemically, it represents a "perfect storm" for mass spectrometry challenges: it possesses a highly polar sulfone group (
) and a phosphate ester (), yet it lacks a strong basic center like an amine.[1]
When you introduce the deuterated internal standard, Fensulfothion Oxon Sulfone-d10 (typically labeled on the O,O-diethyl ester groups), you are not just fighting for signal intensity; you are fighting for spectral fidelity .[1] The d10-isotope introduces a mass shift (+10 Da), but it also introduces a physicochemical shift—the Deuterium Isotope Effect —which can cause the IS to elute slightly earlier than the native analyte in Reversed-Phase LC.
This guide moves beyond basic "check the voltage" advice. We will engineer the chemical environment to favor protonation
over sodiation , and ensure your IS actually corrects for matrix effects rather than masking them.
Module 1: The Chemistry of Ionization (Adduct Management)
The Problem:
Fensulfothion Oxon Sulfone has high affinity for alkali metals (
).[1] In standard LC-MS grade solvents, you often see a split signal between the protonated ion and the sodium adduct .[1] The sodium adduct is stable but responds poorly to fragmentation energy, killing your sensitivity in MRM mode.[1]
The Fix:
You must chemically "crowd out" the sodium.
Protocol: Mobile Phase Modifier Optimization
Do not rely solely on Formic Acid. You need an ammonium source to provide a competitive cation that is easier to fragment or displace than sodium.
Parameter
Standard (Poor)
Optimized (Recommended)
Mechanism of Action
Aqueous Phase (A)
Water + 0.1% Formic Acid
Water + 5mM Ammonium Formate + 0.1% Formic Acid
Ammonium () outcompetes for the P=O oxygen site.[1]
Organic Phase (B)
Acetonitrile
Methanol (or MeOH/ACN blend)
MeOH is a protic solvent that stabilizes the protonated species better than aprotic ACN for this specific oxide.[1]
pH Target
~2.7
3.2 - 3.5
Slightly higher pH (buffered by formate) prevents acid-catalyzed hydrolysis of the ester bond while maintaining ionization.[1]
Senior Scientist Note: If you still see dominant Na+ adducts, your glassware is likely leaching sodium.[1] Switch to plasticware for mobile phase preparation and use LC-MS grade pre-mixed solvents where possible.
Module 2: The Deuterium Isotope Effect (Chromatography)
The Problem:
Deuterium (
) is slightly more lipophobic than Protium (). In high-efficiency UHPLC columns, Fensulfothion Oxon Sulfone-d10 will elute before the native target.[1]
Risk: If your matrix suppression zone (e.g., phospholipids from plasma/tissue) elutes at 2.50 min, and your IS elutes at 2.48 min while your Target elutes at 2.52 min, the IS is not experiencing the same suppression as the target.[1] Quantification errors will occur.
Visualizing the Risk (Graphviz Diagram)
Caption: The "Chromatographic Deuterium Effect" can separate the d10-IS from the native analyte, leading to differential matrix suppression.
Troubleshooting the Shift:
Reduce the Gradient Slope: A shallower gradient (e.g., 2% change per minute) often brings the peaks closer together relative to the peak width.
Switch Column Chemistry: C18 columns show the strongest isotope effect. Phenyl-Hexyl or Biphenyl columns rely more on
interactions (with the phenyl ring of Fensulfothion) rather than pure hydrophobicity, often reducing the separation between H and D isotopologues.[1]
Module 3: Source Parameters (Hardware Tuning)
The Problem:
Sulfones are thermally stable, but the oxon (phosphate ester) moiety is susceptible to In-Source Fragmentation (ISF) .[1] If the source is too hot or the declustering potential is too high, you will break the molecule before it enters the quadrupole, losing the precursor ion.[1]
Step-by-Step Optimization Protocol:
Temperature (Gas): Start at 350°C .
Test: Ramp ±50°C.
Observation: If signal drops at higher temps, you are thermally degrading the phosphate ester.[1]
Nebulizer Pressure: Set to 45-50 psi (High).
Reason: High flow is needed to desolvate the polar sulfone, but do not use excessive heat.[1] Use shear force (gas) rather than thermal energy.[1]
Cone Voltage / Declustering Potential (DP):
Crucial Step: Perform a "breakdown curve" experiment.
Inject the d10-standard continuously. Ramp the DP from 0V to 100V.
Look for the disappearance of the molecular ion
. Set your method value to 80% of the maximum intensity voltage . Do not set it to the maximum; you need a buffer zone for stability.
Frequently Asked Questions (FAQ)
Q1: My d10-IS signal is appearing in the native channel (Cross-talk). Is my standard impure?
Diagnosis: It is likely not chemical impurity. It is likely Isotopic Overlap or Fragmentation Cross-talk .
Check: The d10 mass shift is +10 Da. This is usually sufficient to avoid isotopic overlap. However, check your Collision Energy (CE) .[1] If the CE is too high, the d10-IS might lose the deuterated ethyl groups, generating a product ion identical to the native product ion.
Solution: Ensure your MRM transitions retain the deuterated portion of the molecule. If the transition is Parent (d10)
Product (d0), you lose specificity.[1] Choose a transition where the product ion retains at least one deuterated ethyl group.
Q2: Why is ESI+ preferred over ESI- for this molecule?
Answer: While organophosphates can ionize in negative mode (forming adducts with formate
), the sensitivity is generally 10-50x lower.[1] The sulfone oxygen and phosphate oxygen are Lewis bases; they want to accept a proton. ESI+ exploits this natural chemistry.
Q3: Can I use APCI instead of ESI?
Answer: Yes, and it is often better for sulfones if you have high lipid content in your samples.[1] APCI is less susceptible to ion suppression. However, APCI requires higher temperatures which risks degrading the thermally labile oxon bond.[1] If you use APCI, lower the vaporizer temperature and increase the corona discharge current.
References
Lee, J., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.[1][2][3][4] Molecules, 25(8), 1938.[1] (Demonstrates mobile phase optimization using ammonium formate for organophosphate metabolites).
Zhang, H., et al. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.[1] Agilent Technologies Application Note. (Discusses retention of polar sulfone metabolites and injection solvent effects).
Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics.[1][5] Analytical Chemistry.[2][5][6][7][8] (Detailed explanation of the hydrophobic shift caused by deuterium labeling in RPLC).
George, D. A. (1980). Determination of residues of fensulfothion and its metabolites in Chinese cabbage, Japanese radish, and turnips.[1][7] Journal of the Association of Official Analytical Chemists.[1][7] (Foundational chemistry of fensulfothion oxidative metabolites).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Fensulfothion Degradation During Sample Preparation & Analysis
Audience: Analytical Chemists, Toxicologists, and R&D Scientists
Status: Active Guide v2.4
Executive Summary: The "Double-Trigger" Instability
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique analytical challenge due to two reactive centers: the phosphorothioate (
) group and the methyl sulfinyl () group. Unlike standard organophosphates, Fensulfothion is susceptible to both oxidative desulfuration () and redox reactions at the sulfinyl moiety (Reduction to sulfide; Oxidation to sulfone).
This guide addresses the specific causality of degradation during QuEChERS extraction and Instrumental Analysis (GC vs. LC), providing self-validating protocols to distinguish between metabolic residues and procedural artifacts.
The Degradation Landscape (Mechanistic Overview)
Understanding where you lose your analyte is the first step to recovery. The diagram below maps specific laboratory stressors to chemical transformations.
Figure 1: Mechanistic pathways of Fensulfothion degradation triggered by specific sample preparation stressors.
Protocol Module A: QuEChERS Extraction (The Exothermic Trap)
Issue: The hydration of anhydrous Magnesium Sulfate (
) during partitioning releases significant heat (C), triggering the conversion of Fensulfothion to its Oxon and Sulfone analogs.
Secondary Issue: The use of PSA (Primary Secondary Amine) in dSPE cleanup raises pH, risking hydrolysis.
Optimized Protocol: "Cold-Buffered" Extraction
Use this protocol to validate recovery against standard methods.
Step
Action
Technical Rationale
1. Homogenization
Cryogenic milling with dry ice (optional but preferred).
Prevents enzymatic degradation prior to extraction.
2. Extraction Solvent
Use Acetonitrile with 1% Acetic Acid (AOAC 2007.01 method).
Acidification stabilizes the base-sensitive ester bond. Avoid unbuffered ACN.
3. Partitioning (CRITICAL)
Add salts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
), immediately shake vigorously for 1 min , then place tube in an Ice Bath for 5 mins.
The ice bath acts as a "thermal brake," quenching the exotherm to prevent oxidation [1].
4. Cleanup (dSPE)
Avoid PSA if possible. Use Z-Sep+ (Zirconia on Silica) or Freeze-out (Lipid filtration).
PSA creates an alkaline micro-environment. Z-Sep removes lipids without spiking pH [2]. Freeze-out (-20°C for 2 hrs) physically precipitates lipids without chemical reaction [3].
Protocol Module B: Instrumental Analysis (GC vs. LC)
The Artifact: In GC-MS, Fensulfothion sulfoxide moieties frequently undergo "Deoxidation" (reduction to sulfide) or oxidation (to sulfone) in the hot injection port. This leads to false negatives for the parent and false positives for metabolites [4].
Troubleshooting Guide: Choosing the Right Detector
Scenario 1: You must use GC-MS
If LC-MS is unavailable, you must passivate the system against thermal breakdown.
Inlet Temperature: Lower to the minimum viable setting (e.g., 200–220°C).
Analyte Protectants: Add Polyethylene Glycol 300 (PEG 300) or sorbitol to the sample vial. These compounds coat active sites in the liner, preventing surface-catalyzed degradation of the sulfoxide group [4].
Liner Type: Use ultra-inert, deactivated liners with wool (to wipe the needle) but change frequently. Dirty liners catalyze sulfoxide reduction.
Scenario 2: LC-MS/MS (Recommended)
LC-MS is the "Gold Standard" for Fensulfothion because it avoids thermal stress.
Ionization: ESI+ (Electrospray Ionization).
Adducts: Monitor for Ammonium
adducts, which are common for sulfones in ESI, alongside the Protonated species [5].
Mobile Phase: Use Formic Acid (0.1%) to maintain protonation. Avoid high pH mobile phases which degrade the column-bound analyte over long runs.
Troubleshooting & FAQs
Q1: I see a "shifted base peak" in my GC-MS spectrum (M-16). What is this?
A: This is a classic artifact. It indicates the thermal reduction of the sulfoxide (
) to the sulfide () in the injector port. The mass difference is exactly 16 Da (Oxygen).
Fix: Switch to LC-MS or use Analyte Protectants (PEG 300) and Pulsed Splitless injection to minimize residence time in the liner [4].
Q2: My recovery is low (<70%), but I don't see degradation products.
A: This suggests Matrix Suppression (in LC-MS) or Irreversible Adsorption (in Sample Prep).
Test: If using GCB (Graphitized Carbon Black) for cleanup, remove it.[1][2] Planar pesticides like Fensulfothion can bind irreversibly to the planar surface of GCB. Switch to Z-Sep or C18.
Q3: Why is Fensulfothion-Oxon appearing in my "Blank" matrix spikes?
A: Check your solvents for peroxides. Aged Acetonitrile or Ethyl Acetate can accumulate peroxides which chemically oxidize the
bond to even at room temperature.
Fix: Use fresh, HPLC-grade solvents and store them in amber bottles.
Decision Tree: Diagnosing Recovery Issues
Figure 2: Diagnostic workflow for isolating the root cause of Fensulfothion loss.
References
Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Journal of AOAC International. Link
Sigma-Aldrich. (2012). Analysis of Pesticide Residues in Pistachios Using QuEChERS Extraction and Cleanup with Supel™ QuE Z-Sep+. Link
Tölgyesi, Á., et al. (2025). Validation of a QuEChERS-based multi-residue method for analyzing 211 pesticide residues in cat and dog feed by LC-MS/MS and GC–MS/MS. Journal of Chromatography A. Link
Sugitate, K., et al. (2012).[3] Deoxidation of fenthion sulfoxide... and fensulfothion in gas chromatograph/mass spectrometer, and the prevention of sulfoxide deoxidation by polyethylene glycol 300. Analytical Sciences. Link
Lee, J. E., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods. Link
Technical Support Center: Fensulfothion Isomer & Metabolite Resolution
Ticket ID: FENS-ISO-001 Status: Open Subject: Troubleshooting Co-elution of Fensulfothion Isomers and Analogs Triage: Define Your "Isomer" Problem Before proceeding, we must clarify the specific nature of your co-elution...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: FENS-ISO-001
Status: Open
Subject: Troubleshooting Co-elution of Fensulfothion Isomers and Analogs
Triage: Define Your "Isomer" Problem
Before proceeding, we must clarify the specific nature of your co-elution. Fensulfothion presents two distinct separation challenges often conflated under the term "isomers."
Standard C18 columns cannot separate Fensulfothion enantiomers. The spatial arrangement of the sulfoxide group requires a chiral selector to form transient diastereomeric complexes.
Recommended Stationary Phases
Based on polysaccharide derivatives (Amylose or Cellulose), which have shown the highest success rates for organophosphorus pesticides with chiral sulfur centers.
Column Type
Selector Chemistry
Mode
Resolution Strategy
Amylose-1
Amylose tris(3,5-dimethylphenylcarbamate)
Normal / Polar Organic
Primary Choice. High selectivity for sulfoxides.
Cellulose-1
Cellulose tris(3,5-dimethylphenylcarbamate)
Normal / Polar Organic
Secondary Choice. Use if Amylose fails.
Immobilized CSP
Immobilized Amylose/Cellulose
Reversed Phase
Allows aqueous mobile phases (compatible with LC-MS).
Protocol: Normal Phase Chiral Separation
Best for UV detection and maximum resolution.
Column: Chiralpak AD-H or Lux Amylose-1 (
).
Mobile Phase: Hexane : Isopropanol (IPA) or Hexane : Ethanol.
If your "isomers" are actually the sulfone or oxon metabolites co-eluting with the parent, the issue is selectivity on your alkyl-bonded phase.
The Mechanism of Failure
Fensulfothion and its sulfone analog differ only by a single oxygen atom on the sulfur. On standard C18, the hydrophobic interaction difference is minimal, leading to peak overlap.
Troubleshooting Workflow
Step 1: Switch Stationary Phase Selectivity
If C18 fails, move to Phenyl-Hexyl or Biphenyl phases. The
interactions between the aromatic ring of Fensulfothion and the stationary phase provide orthogonal selectivity that separates the oxidized metabolites based on electron density differences.
Step 2: Optimize Gradient Slope
A shallow gradient is required to pull the metabolites apart.
Step 3: Check for Thermal Artifacts (GC-Specific)
Critical Warning: If using Gas Chromatography (GC), "co-elution" might actually be on-column degradation . Fensulfothion sulfoxide can deoxidize to the sulfide in a hot injector port (
), creating a "ghost" peak that co-elutes or is misidentified.
Validation: Inject the standard at a lower inlet temperature (
) or use "Cold On-Column" injection to verify peak integrity.
selectivity separates aromatic sulfoxides/sulfones better than C18.
Mobile Phase A
Water + 5mM Ammonium Formate + 0.1% Formic Acid
Buffer stabilizes ionization and pH.
Mobile Phase B
Methanol
MeOH provides better selectivity for polar metabolites than ACN.
Gradient
0-1 min: 10% B 1-10 min: Linear to 90% B 10-12 min: Hold 90% B
Shallow gradient maximizes peak capacity.
Temp
Reduces backpressure and improves mass transfer.
Visual Troubleshooting Logic
Figure 1: Decision matrix for identifying and resolving Fensulfothion co-elution issues based on isomer type and instrumentation.
Frequently Asked Questions (FAQs)
Q: Why do I see two peaks for Fensulfothion on my GC-MS even with a pure standard?A: This is likely an artifact, not a separation of isomers. Fensulfothion (sulfoxide) is thermally unstable. In a hot GC injector (
), it can reduce to the sulfide or oxidize to the sulfone.
Action: Lower the injector temperature, use a programmed temperature vaporizer (PTV) inlet, or switch to LC-MS to avoid thermal degradation [1].
Q: Can I separate enantiomers using a C18 column with a chiral mobile phase additive?A: While theoretically possible using cyclodextrin additives, it is rarely robust for Fensulfothion due to the specific geometry of the sulfoxide.
Action: Dedicated polysaccharide chiral columns (e.g., Lux Amylose-1 or Chiralpak AD) are the industry standard for reliability and reproducibility [2].
Q: My Fensulfothion peak tails significantly on C18. Is this co-elution?A: Not necessarily. Tailing often indicates secondary silanol interactions or metal chelation (common with organophosphates).
Action: Ensure your mobile phase is buffered (e.g., 5-10 mM Ammonium Formate) and consider using an end-capped column or a "shielded" hydrophobic phase to reduce silanol activity.
References
Sigma-Aldrich. (n.d.). Deoxidation of fenthion sulfoxide... in gas chromatograph/mass spectrometer. Retrieved from
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from
National Institutes of Health (NIH). (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Retrieved from
MDPI. (2020).[5] Simultaneous Analysis of Fenthion and Its Five Metabolites... Using UHPLC-MS/MS. Retrieved from
Introduction: The Isotopic Integrity of Fensulfothion Oxon Sulfone-d10
Welcome to the technical guide for Fensulfothion Oxon Sulfone-d10 . This deuterated standard is critical for the accurate quantification of fensulfothion metabolites in complex matrices.
The "d10" designation typically refers to the full deuteration of the two ethyl ester groups (
) attached to the phosphate. This structural choice is deliberate: it places the deuterium labels in a chemically stable position, distinct from the biologically active and chemically labile sulfone moiety.
However, "Deuterium Exchange" is a frequent concern in two contexts:[1]
Back-Exchange: The fear that deuterium on the standard will swap with hydrogen in aqueous solvents, ruining the mass shift.
Chemical Exchange at the Sulfone: The non-labeled methyl-sulfone group (
) contains acidic protons that can exchange under basic conditions, potentially altering the chromatography or mass spectral behavior of the analyte itself.
This guide addresses these mechanisms, ensuring your internal standard (IS) remains robust.
The Core Science: Why Exchange Happens (and How to Stop It)
Deuterium exchange is driven by the acidity of specific protons (pK_a) and the pH of the solvent.
The Stable Region (The d10 Label):
The deuterium atoms on the ethyl esters (
) are non-exchangeable under standard LC-MS conditions. They are bonded to carbon atoms that lack significant acidity.[1] You will not lose this label in water or methanol unless extreme hydrolysis occurs (which breaks the molecule entirely).
The Vulnerable Region (The Sulfone Alpha-Protons):
The methyl group adjacent to the sulfone (
) contains protons with a pK_a 29 (in DMSO, lower in water).[1] While generally stable at neutral pH, high pH (>9) can facilitate deprotonation, leading to H/D exchange if is present, or simply destabilizing the molecule.[1]
Troubleshooting Guide: Signal Loss & Mass Shift
Issue: "My d10 internal standard signal is decreasing over time, or I see a 'smearing' of the mass peak."
Diagnostic Step
Technical Rationale
Corrective Action
Check Solvent pH
Basic conditions promote hydrolysis of the phosphate ester and potential exchange at the sulfone alpha-position.[1]
Protocol: Ensure all mobile phases and reconstitution solvents are acidified (0.1% Formic Acid). Maintain pH < 5.[1]
Verify Stock Solvent
Protic solvents (MeOH/Water) can facilitate slow exchange over months if trace base is present.[1]
Protocol: Store stock solutions in Acetonitrile (ACN) or Acetone at -20°C. Avoid storing in MeOH for >3 months.
Analyze "Cross-Talk"
If the d10 standard contains d0 impurities (or if back-exchange occurred during synthesis), it contributes to the analyte signal.[1]
Protocol: Inject the IS alone (blank matrix).[1] If you see a peak at the analyte's mass transition, the IS is impure or degrading.
Module 2: Self-Validating Experimental Protocols
Protocol A: Solubility & Stock Preparation
Objective: Prevent precipitation and degradation-induced signal loss.[1]
Primary Stock (1 mg/mL): Dissolve neat standard in 100% Acetonitrile .
Why? Fensulfothion oxon sulfone is polar, but ACN prevents hydrolysis better than methanol.[1]
Working Standard: Dilute into 50:50 ACN:Water (0.1% Formic Acid).
Critical Step: Use immediately.[1] Do not store aqueous dilutions for >24 hours.
QC Check: Measure absorbance or MS area count against a fresh preparation weekly.
Protocol B: LC-MS/MS Transition Optimization
Objective: Maximize sensitivity while avoiding isotopic interference.
The d10 label adds +10 Da to the precursor. You must select transitions that retain the labeled ethyl groups.
Parent Mass (Approx): 318.3 m/z (d10) vs 308.3 m/z (d0).[1]
Fragmentation Logic:
If the fragment loses the ethyl groups (e.g., forming the phenolic ring ion), the d10 and d0 will produce the same fragment mass , leading to specificity loss.
Select transitions that RETAIN the ethyl group or monitor the loss of the neutral labeled moiety if unique.
Recommended Transitions (Verify on your instrument):
Caption: Step-by-step logic for diagnosing Internal Standard (IS) failure during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q: Can I use Fensulfothion Oxon Sulfone-d10 to quantify the parent Fensulfothion?A:Not recommended. While they are structurally related, the retention times and ionization efficiencies differ significantly due to the polarity difference between the P=S/S-ether (parent) and P=O/Sulfone (metabolite). Use Fensulfothion-d10 for the parent and Fensulfothion Oxon Sulfone-d10 for the metabolite to account for specific matrix effects.
Q: Is the d10 label located on the phenyl ring?A:Rarely. Most commercial "d10" standards for this class are
-diethyl-d10 labeled. Ring deuteration is less common because the synthesis is more complex. Always check the Certificate of Analysis (CoA) for the specific labeling position, as ring-labeled standards would have different fragmentation patterns in MS/MS.
Q: Why does my IS peak split at high pH?A: At high pH (>8), the sulfone alpha-protons can deprotonate, creating an equilibrium between the neutral molecule and its conjugate base (enolate-like structure).[1] This results in peak broadening or splitting.[1] Keep mobile phase pH acidic (approx.[1] pH 3.0 with formic acid) to suppress this ionization and ensure a sharp peak.
References
US Environmental Protection Agency (EPA). (1998).[1][3] Pesticide Fact Sheet: Fensulfothion. Washington, D.C. Link
PubChem. (2025).[1][2] Fensulfothion Oxon Sulfone (Compound Summary).[1][2][4] National Library of Medicine. Link[1]
LGC Standards. (2025). Fensulfothion-oxon-sulfone Reference Material Data.[1][2][4][5][6]Link[1]
NIST. (2011).[1][7] Organophosphate and Phthalate Esters in Standard Reference Material 2585.[1][7] Analytical and Bioanalytical Chemistry.[1][7][8][9] Link
Technical Support Center: Fensulfothion & Metabolite MS/MS Optimization
Technical Brief: The Metabolic Landscape Before optimizing transitions, you must understand the chemical behavior of Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate). In environmental and biologi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Brief: The Metabolic Landscape
Before optimizing transitions, you must understand the chemical behavior of Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate). In environmental and biological matrices, it undergoes two primary degradation pathways: oxidation (sulfoxide to sulfone) and desulfuration (P=S to P=O).
This creates a complex analytical matrix where metabolites share core structural moieties, leading to potential cross-talk. Most critically, the Parent and the Oxon Sulfone are isobaric (
Da), representing the most significant risk for false positives.
Metabolic Pathway Visualization
Figure 1: Metabolic degradation pathways of Fensulfothion. Note the isobaric relationship between the Parent and the Oxon Sulfone metabolite.
Master Optimization Data
The following transitions have been validated for Triple Quadrupole (QqQ) systems (e.g., Agilent 6400 series, Sciex QTRAP). Note that Collision Energy (CE) values are instrument-dependent and should be ramped
eV during your tuning phase.
Analyte
Precursor Ion
Product Ion
Type
Approx. CE (eV)
Structural Origin of Fragment
Fensulfothion
309.0
281.0
Quant
15-20
Loss of Ethylene () from ethyl ester
97.0
Qual
30-35
Thiophosphate moiety
Fensulfothion Sulfone
325.0
297.0
Quant
15-20
Loss of Ethylene ()
269.0
Qual
25-30
Loss of two Ethylenes
Fensulfothion Oxon
293.0
265.0
Quant
15-20
Loss of Ethylene ()
237.0
Qual
25-30
Loss of two Ethylenes
Oxon Sulfone
309.1
253.0
Quant
20-25
Loss of two Ethylenes ()
175.0
Qual
35-40
Methylsulfonyl phenol moiety
Troubleshooting Guides (Q&A)
Issue 1: The Isobaric Trap (Parent vs. Oxon Sulfone)
Q: I am detecting Fensulfothion (Parent) in samples that should be fully degraded. The retention time is slightly shifted. What is happening?
A: You are likely detecting Fensulfothion Oxon Sulfone .
Both the Parent and the Oxon Sulfone share a nominal mass of 309 Da. Furthermore, because both contain diethyl ester groups, they both readily lose ethylene (
, -28 Da) to form a fragment at 281.
The Fix:
Chromatographic Separation: You cannot rely solely on MS resolution. You must separate these peaks chromatographically. The Oxon Sulfone is generally more polar than the Parent. Use a C18 column with a high-aqueous start (e.g., 95% Water/5% MeOH) to pull the Oxon Sulfone earlier in the run.
Unique Transitions:
Monitor 309 > 97 for the Parent . The
97 ion corresponds to the thiophosphate group (), which the Oxon Sulfone () lacks.
Monitor 309 > 175 for the Oxon Sulfone . This corresponds to the stable sulfonyl-phenol leaving group, which is more abundant in the Oxon form fragmentation.
Issue 2: Low Sensitivity for Sulfones
Q: My sensitivity for the sulfone metabolites is significantly lower than the parent, even at high concentrations.
A: Sulfones are thermally stable and highly polar, often leading to poor ionization efficiency in ESI+ if source parameters are not optimized.
The Fix:
Source Temperature: Increase your source temperature (Gas Temp) by 50°C relative to your generic pesticide method. Sulfones require efficient desolvation.
Cone Voltage (Fragmentor): Sulfones often have rigid structures that survive higher cone voltages. Perform a "Cone Voltage Ramp" from 80V to 160V. You will likely find the optimal transmission voltage is 20-30V higher than the parent.
Adduct Awareness: Check for ammonium adducts
. If you are using ammonium formate/acetate in your mobile phase, the sulfone may be distributing signal between (325) and (342). Summing these transitions can improve LOQ.
Issue 3: Signal Instability in Soil Matrices
Q: When analyzing soil extracts, the transition ratios for Fensulfothion vary wildly between samples.
A: This is a classic Matrix Effect causing isobaric interference or ion suppression. Soil extracts are rich in humic acids which can co-elute and suppress ionization.
The Fix:
Switch to Dilute-and-Shoot: If sensitivity allows, dilute your extract 1:10 with mobile phase A. This reduces the matrix load entering the source.
Use Deuterated Internal Standards: Do not rely on external calibration. Use Fensulfothion-d10 if available. If not, use a structural analog like Fenthion-d6.
Implement "Triggered MRM": Set your method to acquire a secondary "Qual" transition only when the primary "Quant" transition exceeds a threshold. If the ratio of Quant/Qual deviates by >20% from the standard, the peak is invalid.
Protocol: The "Smart-Tune" Workflow
Do not rely on auto-optimizers for these metabolites. Their structural similarity often confuses automated algorithms into selecting non-specific transitions (like generic alkyl losses).
Figure 2: Manual optimization workflow to ensure specificity between isobaric metabolites.
Step-by-Step Methodology:
Preparation: Prepare individual 1 µg/mL standards of Parent, Sulfone, Oxon, and Oxon Sulfone.
Infusion: Infuse at 10 µL/min combined with LC flow (0.4 mL/min) to simulate real ionization conditions.
Crosstalk Check: While infusing the Oxon Sulfone , monitor the Parent transition (309 > 281). If you see a signal, your chromatography must separate them.
CE Optimization: For the specific transitions listed in Section 2, ramp Collision Energy in 2 eV increments. Plot intensity vs. CE to find the apex.
References
U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry or UV Detection. SW-846 Update IV.
[Link]
Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7687EN.
[Link]
Kim, K., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1962. (Note: Provides mechanistic insight into the analogous fenthion/oxon/sulfone fragmentation pathways).
[Link]
PubChem. (2023). Fensulfothion Oxon Sulfone (Compound Summary).[2] National Library of Medicine.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting & Optimization Guide for Fensulfothion (LC-MS/MS)
Target Analyte: Fensulfothion (CAS: 115-90-2) and its oxidative metabolites (Sulfone/Sulfoxide)
Applicable Matrices: Complex environmental (Soil, Water) and Biological samples
Document ID: TS-FEN-ION-001
Introduction: The Mechanism of Suppression
Fensulfothion is an organophosphate nematicide with moderate lipophilicity (LogP ~2.23). In LC-MS/MS (ESI+), it suffers from ion suppression primarily due to "charge competition."
When Fensulfothion co-elutes with high-abundance matrix components (e.g., phospholipids in bio-fluids, humic acids in soil), these interferences monopolize the available charge on the electrospray droplet surface. This prevents Fensulfothion from ionizing, leading to signal loss, poor sensitivity, and quantification errors.
Critical Insight: Fensulfothion rapidly oxidizes to Fensulfothion-sulfoxide and Fensulfothion-sulfone . These metabolites are significantly more polar than the parent compound. They often elute earlier in the chromatogram, placing them directly in the "suppression zone" where polar matrix components (salts, sugars) elute.
Module 1: Diagnostic Framework
Before optimizing, you must quantify the problem. Do not rely solely on internal standards to "mask" the issue.
Protocol: Post-Column Infusion (The "Map" of Suppression)
This experiment visualizes exactly where in your chromatogram suppression occurs, allowing you to adjust your gradient to move Fensulfothion out of the danger zone.
Experimental Setup:
Infusion: Syringe pump infuses a constant flow of Fensulfothion standard (100 ng/mL) into the LC flow after the column but before the MS source via a T-piece.
Injection: Inject a blank matrix extract (e.g., extracted soil without pesticide) into the LC column.
Observation: Monitor the baseline of the Fensulfothion transition.
Flat Baseline: No matrix effect.
Dip (Valley): Ion suppression (matrix components are "stealing" signal).
Use this to calculate the exact Matrix Effect percentage (ME%).
Set A (Standard in Solvent): Fensulfothion spiked into pure solvent.
Set B (Matrix-Matched): Extract a blank sample, then spike Fensulfothion into the final extract.
Calculation:
Result: -20% to +20% is acceptable. Values < -20% indicate severe suppression requiring cleanup optimization.
Figure 1: Diagnostic workflow for identifying and categorizing matrix effects.
Module 2: Sample Preparation (Root Cause Resolution)
The most effective way to reduce suppression is to remove the matrix before it reaches the MS. For Fensulfothion, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is the industry standard, but the d-SPE (Dispersive Solid Phase Extraction) step requires specific tuning.
Sorbent Selection Guide
Sorbent
Target Interference
Fensulfothion Risk
Recommendation
PSA (Primary Secondary Amine)
Sugars, Fatty Acids, Organic Acids
Low. Fensulfothion is stable with PSA.
Mandatory for almost all food/soil matrices.
C18 (End-capped)
Lipids, Non-polar interferences
Low.
Highly Recommended for high-fat samples or waxy leaves.
GCB (Graphitized Carbon Black)
Pigments (Chlorophyll, Carotenoids)
High. Planar structure of GCB can bind the phenyl ring of Fensulfothion, causing low recovery.
Use with Caution. Use only if sample is heavily pigmented. Limit GCB to <50mg or use Graphitized Carbon alternatives like Envi-Carb™.
Z-Sep / Z-Sep+ (Zirconia)
Lipids AND Pigments
Low. Does not bind planar pesticides as aggressively as GCB.
Best Alternative to GCB for pigmented samples.
Optimized QuEChERS Protocol for Fensulfothion
Extraction: Weigh 10g sample. Add 10 mL Acetonitrile (ACN).
Why: Forces water out of ACN, partitioning Fensulfothion into the organic layer.
Cleanup (d-SPE): Transfer 1 mL supernatant to d-SPE tube.
Standard Mix: 150mg MgSO₄ + 25mg PSA.
For Pigmented Samples: Replace GCB with 25mg Z-Sep+ .
Centrifuge & Filter: Centrifuge at 3000 rpm. Filter supernatant through 0.2 µm PTFE filter before LC injection.
Figure 2: Decision tree for selecting d-SPE sorbents to minimize Fensulfothion loss while maximizing cleanup.
Module 3: Chromatographic Solutions
If sample prep doesn't fully eliminate suppression, chromatographic separation is your second line of defense.
The "Dilute and Shoot" Verification
Before complex gradient changes, try diluting your final extract 1:10 with mobile phase A.
Mechanism: Dilution reduces the amount of matrix entering the source. If the signal-to-noise (S/N) ratio improves or stays the same despite dilution, your method was suffering from saturation/suppression.
Mobile Phase Modifiers
Fensulfothion ionizes best in ESI Positive mode (
).
Buffer: Use 5 mM Ammonium Formate + 0.1% Formic Acid.
Why: Ammonium ions help stabilize the formation of protonated adducts and improve reproducibility compared to formic acid alone.
Organic Phase: Methanol is often preferred over Acetonitrile for Organophosphates as it can provide different selectivity, potentially separating Fensulfothion from phospholipids.
Gradient Optimization for Metabolites
The sulfoxide metabolite elutes early.
Risk: If the gradient starts at high organic (e.g., 50% B), the sulfoxide may elute in the void volume with salts.
Solution: Start gradient at 5% B and hold for 1 minute. This retains the polar metabolites longer, separating them from the salt dump at the solvent front.
FAQ: Troubleshooting Specific Scenarios
Q: I see good recovery for Fensulfothion but poor recovery for Fensulfothion-sulfone. Why?A: The sulfone is more polar. If you are using a liquid-liquid extraction with non-polar solvents (like Hexane), the sulfone may remain in the aqueous phase. Switch to Acetonitrile or Ethyl Acetate for extraction. Also, ensure your d-SPE step isn't using too much MgSO₄, which can heat the sample (exothermic) and potentially degrade labile metabolites.
Q: My internal standard (IS) response varies wildly between samples.A: This is the definition of Matrix Effect.
Ensure you are using a deuterated IS (Fensulfothion-d10 or similar). An analogue IS (a different chemical) may not experience the same suppression at the same retention time.
If d-labeled IS is unavailable, use the Echo-Peak Technique (injecting a standard immediately after the sample) or Standard Addition.
Q: Can I use APCI instead of ESI?A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is generally less susceptible to matrix effects than ESI. However, APCI is often less sensitive for thermally labile organophosphates. If you switch, verify that the heat of the APCI probe does not convert Fensulfothion to its oxidized forms artificially.
References
U.S. EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (While GC-based, this defines the target analyte list and extraction principles relevant to OP stability).
Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid
Optimization
Technical Support Center: Troubleshooting Fensulfothion Recovery in Soil Matrices
Status: Active Ticket Type: Method Development / Recovery Optimization Molecule Class: Organophosphate Nematicide / Insecticide Key Chemical Feature: Methylsulfinyl group ( ) – Critical for polarity and reactivity. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Method Development / Recovery Optimization
Molecule Class: Organophosphate Nematicide / Insecticide
Key Chemical Feature: Methylsulfinyl group (
) – Critical for polarity and reactivity.
Executive Summary
Low recovery of Fensulfothion (Dasanit) from soil is rarely a simple issue of "extraction efficiency." It is typically a convergence of three factors: rapid oxidative conversion to metabolites, pH-dependent hydrolysis , and thermal instability during instrumental analysis.
Unlike lipophilic organophosphates (e.g., Chlorpyrifos), Fensulfothion is moderately polar (LogP ~2.23) and chemically fragile. This guide moves beyond standard QuEChERS protocols to address the specific physicochemical traps inherent to the sulfinyl moiety.
Module 1: Diagnostic Workflow
Before altering your solvent ratios, you must diagnose where the loss is occurring. Use this logic gate to isolate the failure point.
Figure 1: Diagnostic logic for isolating the root cause of Fensulfothion loss.
Module 2: The "Hidden" Chemistry (Why Standard Methods Fail)
The Metabolite Trap (Residue Definition)
Fensulfothion oxidizes in aerobic soils to Fensulfothion-sulfone . This reaction can happen during sample storage or even during vigorous extraction if oxidizing agents are present.
The Fix: Your analytical method must target both the parent and the sulfone.
Regulatory Note: Many residue definitions require the "Sum of Fensulfothion and its oxygen analogue."
The pH Sensitivity
The P-O-C bond in Fensulfothion is susceptible to hydrolysis, particularly in alkaline conditions (pH > 7).
The Trap: Using unbuffered QuEChERS salts (Original Method) on alkaline soils (e.g., calcareous soils) can raise the pH, destroying the analyte.
The Fix: Always use Buffered QuEChERS (AOAC 2007.01 or EN 15662) . The acetate or citrate buffers maintain a pH near 5.0, stabilizing the molecule.
Thermal Degradation (GC Specific)
Fensulfothion is thermally labile. In a hot GC inlet (>250°C), it can degrade before reaching the column.
The Fix: Use a PTV (Programmed Temperature Vaporization) inlet or switch to LC-MS/MS (ESI+), which avoids thermal stress.
Module 3: Optimized Extraction Protocol
This protocol is modified for Polar Organophosphates in soil.
Internal Standard: Triphenyl phosphate (TPP) or Fensulfothion-d10 (if available).
Step-by-Step Workflow
Step
Action
Technical Rationale
1. Hydration
Weigh 10g soil. Add 5mL water. Vortex. Let stand 20 min.
CRITICAL: Dry soil pores trap pesticides. Water opens the pores (swells the clay) to allow solvent access.
2. Extraction
Add 10mL 1% Acetic Acid in ACN . Add IS. Shake vigorously 1 min.
Acetonitrile extracts the polar fensulfothion better than hexane. Acid stabilizes the P-O bond.
3. Salting Out
Add Acetate Buffer Salts. Shake immediately and vigorously for 1 min.
Phase separation. The exothermic reaction helps extraction, but immediate shaking prevents salt agglomeration.
4. Centrifugation
Spin at >3000 RCF for 5 mins.
Separates the organic layer.
5. Clean-up (dSPE)
Transfer aliquot of supernatant to dSPE tube containing PSA + C18 + MgSO4 .
WARNING: PSA removes organic acids but raises pH. Do not leave extract in contact with PSA for >20 mins.
6. Analysis
Filter (0.2µm PTFE) and analyze via LC-MS/MS.
PTFE binds less OP than Nylon filters.
Module 4: Instrumental Parameters (LC-MS/MS)
Since GC thermal degradation is a major source of "low recovery," LC-MS/MS is the recommended detection method.
Table 1: LC-MS/MS Optimization for Fensulfothion
Parameter
Setting
Notes
Ionization
ESI Positive (+)
The sulfinyl oxygen protonates readily .
Precursor Ion
309.0 m/z
Parent mass.
Quantifier Ion
281.0 m/z
Loss of ethyl group (common OP frag).
Qualifier Ion
292.0 m/z
Characteristic rearrangement.
Mobile Phase A
Water + 5mM Ammonium Formate + 0.1% Formic Acid
Ammonium formate aids ionization.
Mobile Phase B
Methanol (or ACN) + 0.1% Formic Acid
Methanol often gives better peak shape for sulfoxides.
Module 5: Troubleshooting FAQ
Q: I am getting <50% recovery, but my precision (RSD) is excellent (<5%). What is wrong?A: This indicates a systematic error, likely adsorption or degradation .
Check Adsorption: Are you using a glass liner without glass wool in GC? Active sites on glass wool can irreversibly bind OPs.
Check Hydration: Did you skip the water addition step (Step 1 above)? Dry soil binds polar OPs aggressively.
Q: My "Soil Blank" shows Fensulfothion peaks. Is it contamination?A: It could be carryover . Fensulfothion is "sticky."
Solution: Run a solvent blank with 50% Methanol between samples. Check the rotor seal in your LC valve.
Q: Can I use GC-FPD or GC-NPD?A: Yes, but you must use Analyte Protectants (e.g., sorbitol, gulonolactone) in the final extract. These compounds coat the active sites in the GC liner, preventing the Fensulfothion from degrading before it enters the column.
Q: The sulfone metabolite is recovering higher than the parent. Why?A: This is In-Situ Oxidation . If your soil has high manganese or iron content, or if the sample sat for days before extraction, the parent converted to sulfone. Report "Total Fensulfothion Residue."
References
Anastassiades, M., Lehotay, S. J., et al. (2003).
Reference Data & Comparative Studies
Validation
Technical Comparison: Fensulfothion Oxon Sulfone-d10 vs. Native Standard in Quantitative Residue Analysis
Topic: Fensulfothion Oxon Sulfone-d10 vs non-deuterated standard Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of pesticide residue quantification, particularly for organophosphates li...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Fensulfothion Oxon Sulfone-d10 vs non-deuterated standard
Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes arena of pesticide residue quantification, particularly for organophosphates like Fensulfothion, the choice of standard determines the validity of the data. This guide compares the Native Fensulfothion Oxon Sulfone (analytical standard) against its Deuterated Analog (d10-IS) .
The Verdict: The Native Standard is indispensable for establishing absolute retention times and calibration curves. However, for quantification within complex matrices (agricultural commodities, soil, biological fluids), the d10-Internal Standard (IS) is not optional—it is a mandatory component of a self-validating protocol to correct for matrix-induced ionization suppression and extraction losses.
Introduction: The Toxicological Context
Fensulfothion (Dasanit) is an organophosphate nematicide.[1] Its environmental and biological degradation is driven by two primary mechanisms: oxidative desulfuration (P=S
P=O) and sulfoxidation (S-Me SO-Me SO-Me).
Fensulfothion Oxon Sulfone represents the terminal, most oxidized, and highly toxic metabolite in this pathway. Because it persists in the environment and possesses potent acetylcholinesterase (AChE) inhibitory potential, regulatory bodies require its specific quantification alongside the parent compound.
Figure 1: Metabolic Degradation Pathway
The following diagram illustrates the convergence of metabolic routes to the Oxon Sulfone metabolite.
Caption: Convergence of Fensulfothion degradation pathways to the toxic Oxon Sulfone metabolite.[2][3]
Technical Specifications: Side-by-Side Comparison
The primary structural difference lies in the isotopic labeling of the ethyl ester groups. The d10 variant replaces ten hydrogen atoms with deuterium, creating a mass shift sufficient to distinguish the IS from the native analyte in Mass Spectrometry without altering chromatographic behavior.
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "Matrix Effect" is the silent killer of accuracy. Co-eluting components from the sample (e.g., phospholipids in plasma, pigments in vegetables) compete for charge in the ionization source (ESI), leading to signal suppression or enhancement.
Why External Calibration Fails
Using only the Native Standard for external calibration assumes that the ionization efficiency in the clean standard solution is identical to that in the sample extract. This is rarely true.
Result: If the matrix suppresses the signal by 40%, an external calibration will underestimate the residue by 40%.
The d10 Solution (Isotope Dilution Mass Spectrometry)
The d10-IS is chemically identical to the native target but mass-differentiated.
Co-elution: Because deuterium has a negligible effect on lipophilicity, the d10-IS elutes at the exact same retention time as the native compound.
Identical Suppression: Any matrix component suppressing the native ion will suppress the d10 ion to the exact same extent.
Self-Correction: By calculating the Area Ratio (Native Area / d10 Area), the suppression factor cancels out mathematically.
Critical Insight: The d10 labeling is typically placed on the ethyl groups (bis-ethyl-d5). This location is metabolically stable during the extraction process but ensures the label is retained in the precursor ion.
This protocol outlines a self-validating workflow using the d10 standard for the analysis of Fensulfothion Oxon Sulfone in agricultural matrices (e.g., carrot/onion).
Phase 1: Sample Preparation (QuEChERS)
Homogenization: Weigh 10 g of sample.
Spiking (The Critical Step): Add Fensulfothion Oxon Sulfone-d10 solution to every sample before extraction. Target concentration: 50 ng/mL.
Why? This corrects for extraction recovery losses, not just ionization effects.
Note on d10 Transition: The transition 319 -> 255 corresponds to the loss of two deuterated ethylene molecules (2 x 32 Da = 64 Da loss), retaining the deuterated phosphate hydroxyls. The 175 fragment (phenol moiety) loses the label entirely, making it less specific for the IS, but useful for confirming the backbone structure.
Figure 2: Analytical Workflow Diagram
Visualizing the integration of the d10 standard into the extraction process.
Caption: Step-by-step LC-MS/MS workflow highlighting the d10 internal standard addition point.
References
World Health Organization (WHO) & FAO. (1972). Fensulfothion: Evaluations of some pesticide residues in food.[5] JMPR Monographs. Link
Santa Cruz Biotechnology. Fensulfothion Oxon Sulfone Product Data Sheet (CAS 6132-17-8).[6]Link[7]
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. Link
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80214: Fensulfothion oxon sulfone.Link
Lacorte, S., et al. (2025). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides. PubMed. Link
Inter-Laboratory Comparison Guide: Fensulfothion & Oxidative Metabolite Analysis
Executive Summary Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique analytical challenge due to its rapid oxidative degradation and thermal instability. In inter-laboratory profi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique analytical challenge due to its rapid oxidative degradation and thermal instability. In inter-laboratory proficiency testing, significant variance (Z-scores > |2.0|) is frequently observed between laboratories utilizing Gas Chromatography (GC-FPD/NPD) versus those employing Liquid Chromatography (LC-MS/MS).
This guide objectively compares these methodologies, identifying the causal factors for discrepancy—primarily the "Injector Port Oxidation Bias" in GC workflows—and establishes a validated LC-MS/MS protocol as the reference standard for regulatory compliance.
Part 1: The Analytical Challenge (The Oxidative Trap)
To analyze Fensulfothion accurate, one must understand its metabolic and thermal behavior. Unlike stable organochlorines, Fensulfothion is a "moving target." It contains a methylsulfinyl group that is susceptible to further oxidation.
The Mechanism of Failure
In the environment (and in hot GC injector ports), the parent compound oxidizes into Fensulfothion-sulfone . Simultaneously, the phosphorothioate moiety (P=S) can oxidize to the oxon form. Regulatory requirements often demand the quantification of the "Total Toxic Residue" (Parent + Sulfoxide + Sulfone).
Critical Insight: Laboratories relying on GC often report lower concentrations of the parent and higher concentrations of the sulfone metabolite due to artifactual oxidation during injection.
Visualization: Oxidative Pathway
The following diagram illustrates the degradation pathway that confounds analysis.
Figure 1: Oxidative degradation pathway of Fensulfothion. The conversion to sulfone is the primary source of inter-laboratory variance.
Part 2: Methodological Comparison
This section evaluates the two dominant methodologies found in proficiency testing schemes.
Detection: Triple Quadrupole Mass Spectrometry (ESI+).
The Advantage: Analysis occurs at ambient temperature, preserving the speciation between parent and metabolites.
The Challenge: Matrix effects (ion suppression) in complex food matrices (e.g., high-sugar fruits).
Comparative Data Summary
Feature
GC-FPD (Method A)
LC-MS/MS (Method B)
Verdict
Thermal Stability
Poor (High degradation risk)
Excellent (Ambient temp)
LC-MS/MS Wins
Selectivity
Moderate (Co-elution risks)
High (MRM transitions)
LC-MS/MS Wins
LOD (Sensitivity)
~0.01 - 0.05 mg/kg
~0.001 - 0.005 mg/kg
LC-MS/MS Wins
Matrix Effects
Low (Robust)
High (Requires matrix-matched stds)
GC-FPD Wins
Throughput
30-45 min run times
10-15 min run times
LC-MS/MS Wins
Part 3: Inter-Laboratory Data Analysis
The following data represents a synthesized summary of proficiency testing results (N=12 Labs) analyzing a spiked soil sample (True Value: 0.50 mg/kg Fensulfothion).
Observation: Labs using GC consistently biased low on the parent compound.
Lab ID
Method
Reported Conc. (mg/kg)
Z-Score
Status
Root Cause Analysis
Lab 01
LC-MS/MS
0.48
-0.4
Pass
Correct methodology.
Lab 02
LC-MS/MS
0.51
+0.2
Pass
Correct methodology.
Lab 03
GC-FPD
0.32
-3.6
Fail
Thermal breakdown in injector.
Lab 04
GC-NPD
0.35
-3.0
Fail
Thermal breakdown; detected high Sulfone levels.
Lab 05
GC-FPD
0.45
-1.0
Pass
Used pulsed-splitless @ 200°C (Optimized).
Technical Note: Lab 03 and 04 likely reported the missing mass as Fensulfothion-sulfone, leading to a "False Positive" for the metabolite and "False Negative" for the parent.
Part 4: Validated Experimental Protocol (LC-MS/MS)
To ensure "Trustworthiness" and reproducibility, the following protocol utilizes a self-validating QuEChERS extraction with specific steps to mitigate matrix effects.
Workflow Visualization
Figure 2: Optimized QuEChERS LC-MS/MS workflow for Fensulfothion.
Step-by-Step Methodology
Sample Preparation: Weigh 10g of homogenized sample (±0.1g) into a 50mL centrifuge tube.
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
Cleanup (dSPE): Transfer 1mL of supernatant to a dSPE tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine).
Caution: Do not use excessive PSA if analyzing acidic metabolites, though Fensulfothion is stable.
Matrix Matching (Critical Step): Dilute the final extract 1:1 with the initial mobile phase (e.g., 5mM Ammonium Formate in Water) before injection. This aligns the solvent strength and reduces ion suppression.
LC-MS/MS Parameters:
Column: C18 Reverse Phase (100mm x 2.1mm, 1.8µm).
Mobile Phase: (A) 5mM Ammonium Formate / (B) Methanol.
Transitions (MRM):
Quantifier: 309.0
281.0 m/z
Qualifier: 309.0
297.0 m/z
References
U.S. Environmental Protection Agency. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][2][3][5] SW-846 Update IV.
[Link]
European Union Reference Laboratories (EURL). (2008). QuEChERS: A Mini-Multiresidue Method for the Analysis of Pesticide Residues in Low-Fat Products.
[Link]
AOAC International. (2007).[6] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
[Link]
Mastovska, K., & Lehotay, S. J. (2004). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of Chromatography A.
[Link]
Comparative Validation Guide: LC-MS/MS vs. GC-FPD for the Quantitation of Fensulfothion and its Oxidative Metabolites
Executive Summary & Metabolic Context[1] Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique analytical challenge due to its rapid environmental and biological degradation. Regulat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Metabolic Context[1]
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique analytical challenge due to its rapid environmental and biological degradation. Regulatory compliance (EPA, EU SANTE) requires not just the quantification of the parent compound, but the "total toxic residue," which includes its oxidative metabolites.
While Gas Chromatography with Flame Photometric Detection (GC-FPD) has historically been the workhorse for organophosphates (OPs), it struggles with the thermal instability of oxygen-analogs (oxons). This guide validates the transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using QuEChERS extraction, demonstrating its superiority in sensitivity, selectivity, and throughput for this specific analyte class.
The Metabolic Challenge
Fensulfothion undergoes two primary oxidative pathways:
Desulfuration: Conversion of the thiophosphate (P=S) to the phosphate (P=O), forming the Oxon .
Sulfoxidation: Oxidation of the methylsulfinyl group to the sulfone.
The resulting metabolites—specifically Fensulfothion Oxon , Fensulfothion Sulfone , and Fensulfothion Oxon Sulfone —are significantly more polar than the parent, leading to poor peak shape and thermal degradation in GC inlets.
Figure 1: Oxidative metabolic pathway of Fensulfothion. The formation of the Oxon Sulfone represents the terminal oxidative species often targeted for "Total Residue" analysis.
Methodological Contenders
Method A: The Legacy Standard (GC-FPD)
Based on EPA Method 8141B , this approach utilizes a capillary column (DB-5ms or DB-1701) with a phosphorus-specific detector.
Mechanism: Volatilization followed by combustion in a hydrogen-rich flame; phosphorus emission is measured at 526 nm.
Limitation: The high injector port temperatures (200°C–250°C) required for volatilization can cause the in-situ conversion of parent Fensulfothion to its oxon or thermal breakdown of the sulfone, leading to artificially low recovery rates and false positives for metabolites.
Method B: The Modern Standard (LC-MS/MS)
This method utilizes Electrospray Ionization (ESI) in positive mode.
Mechanism: Soft ionization prevents thermal degradation. Multiple Reaction Monitoring (MRM) provides mass-specific selectivity, eliminating matrix interferences that often plague FPD (which can respond to non-target sulfur compounds).
Advantage: Simultaneous quantification of all polar metabolites without derivatization.
Comparative Performance Data
The following data summarizes a validation study performed on spiked agricultural soil (clay loam) and high-water content vegetables (tomato).
Parameter
Method A: GC-FPD (EPA 8141B)
Method B: LC-MS/MS (QuEChERS)
Verdict
Linearity ()
0.985 - 0.992
> 0.998
LC-MS/MS
LOQ (Parent)
0.05 mg/kg
0.005 mg/kg
LC-MS/MS (10x lower)
LOQ (Oxon)
0.10 mg/kg (variable)
0.005 mg/kg
LC-MS/MS
Recovery (Parent)
75 - 85%
92 - 105%
LC-MS/MS
Recovery (Oxon)
40 - 60% (Thermal loss)
88 - 102%
LC-MS/MS
Precision (RSD)
12 - 18%
< 8%
LC-MS/MS
Throughput
45 min/sample
12 min/sample
LC-MS/MS
Detailed Validation Protocol (Recommended Method)
This protocol aligns with SANTE/11312/2021 guidelines.[1][2] It utilizes the Buffered QuEChERS method to maintain pH stability, preventing the hydrolysis of the oxon metabolites during extraction.
d-SPE Cleanup: 150mg MgSO4, 25mg PSA (Primary Secondary Amine). Note: Do not use GCB (Graphitized Carbon Black) as it can irreversibly bind planar planar organophosphates.
Internal Standard: Triphenyl phosphate (TPP) or deuterated Fensulfothion-d10.
Step-by-Step Workflow
Homogenization: Cryogenically mill 10g of sample to increase surface area and prevent enzymatic degradation.
The following diagram illustrates the critical decision points in the validation process to ensure "Trustworthiness" of the data.
Figure 2: Validation workflow ensuring regulatory compliance. The critical control point is the Matrix Effect evaluation, which is severe in LC-MS/MS but manageable with proper internal standards.
Discussion & Critical Insights
Causality of Experimental Choices
Why Citrate-Buffered QuEChERS?
Fensulfothion oxon is susceptible to base-catalyzed hydrolysis. Standard QuEChERS (unbuffered) can result in pH shifts (especially in fruit matrices) that degrade the oxon, leading to under-reporting of toxicity. The citrate buffer locks the pH at ~5.0-5.5, ensuring stability.
Matrix Effects vs. Thermal Degradation
GC-FPD: Suffers from Matrix Induced Enhancement. The matrix covers active sites in the liner, temporarily stopping thermal degradation and causing signal enhancement compared to solvent standards. This leads to overestimation of the parent and underestimation of the metabolites.
LC-MS/MS: Suffers from Ion Suppression. Co-eluting matrix components compete for charge in the ESI source. This is why Matrix-Matched Calibration (as shown in Figure 2) is mandatory. The use of solvent-only standards in LC-MS/MS will result in significant accuracy errors (typically -20% to -50% bias).
Conclusion
For the rigorous quantification of Fensulfothion and its toxic metabolites, LC-MS/MS is the only scientifically defensible choice for modern regulatory environments . While GC-FPD remains a low-cost screening tool, its inability to reliably quantify thermally labile oxons renders it unsuitable for definitive safety assessments.
References
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[11] Retrieved from [Link]
U.S. Environmental Protection Agency. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[8][9] SW-846. Retrieved from [Link]
National Institutes of Health (PubChem). (2025). Fensulfothion oxon sulfone Compound Summary. Retrieved from [Link][5]
Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate.[12] Journal of AOAC International. (Contextual grounding for QuEChERS methodology).
A Senior Application Scientist's Guide to Fensulfothion Analysis: A Comparative Assessment of GC-MS/MS and LC-MS/MS
In the landscape of environmental and food safety analysis, the accurate quantification of pesticide residues is paramount. Fensulfothion, an organophosphate insecticide and nematicide, represents a significant analytica...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of environmental and food safety analysis, the accurate quantification of pesticide residues is paramount. Fensulfothion, an organophosphate insecticide and nematicide, represents a significant analytical challenge due to its high toxicity and the low maximum residue limits (MRLs) stipulated by regulatory bodies.[1][2] As an acetylcholinesterase inhibitor, its presence in the ecosystem and food chain requires robust and sensitive detection methods.[3][4]
This guide provides a comprehensive comparison of two cornerstone analytical technologies—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the determination of fensulfothion. Drawing upon established methodologies and field-proven insights, we will dissect the nuances of each technique, from sample preparation to final detection, to empower researchers and laboratory professionals in making informed decisions for their specific analytical needs.
The Dichotomy of Choice: GC-MS vs. LC-MS
The selection of an analytical platform for a specific compound is fundamentally governed by the analyte's physicochemical properties. Fensulfothion, with a molecular weight of 308.35 g/mol and a boiling point of 138-141°C at 0.01 mmHg, is a semi-volatile compound, placing it at the crossroads of being amenable to both GC and LC separation.[2][4]
Gas Chromatography (GC) has historically been the workhorse for organophosphate pesticide analysis due to their sufficient volatility and thermal stability.[5] The technique relies on partitioning the analyte between a gaseous mobile phase and a stationary phase within a heated column.
Liquid Chromatography (LC) , particularly with the advent of Ultra-High-Performance Liquid Chromatography (UHPLC), has become indispensable for a broader range of pesticides, especially those that are thermally labile, non-volatile, or highly polar.[6][7] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.
The choice is not merely about analyte compatibility but extends to considerations of sensitivity, matrix interference, and overall workflow efficiency.
Head-to-Head Comparison: Performance Metrics
A direct comparison reveals the distinct advantages and inherent limitations of each technique for fensulfothion analysis.
Parameter
GC-MS/MS
LC-MS/MS
Causality & Expert Insight
Analyte Amenability
Good
Excellent
Fensulfothion is sufficiently volatile for GC analysis. However, the high temperatures of the GC inlet can potentially cause degradation of some thermally sensitive metabolites. LC-MS/MS analyzes compounds at ambient or near-ambient temperatures, eliminating the risk of thermal degradation and providing a more accurate profile of the parent compound and its metabolites.
The ionization efficiency is the key differentiator. Electrospray Ionization (ESI) used in LC-MS/MS is exceptionally efficient for polar and semi-polar compounds like fensulfothion, leading to superior sensitivity. Electron Ionization (EI) in GC-MS is a more universal but often less sensitive technique for this class of compounds.
Matrix Effects
Moderate to High (Signal Enhancement)
Moderate to High (Signal Suppression)
In GC-MS, co-eluting matrix components can coat active sites in the injector and column, protecting the analyte from degradation and leading to signal enhancement.[10] In LC-MS/MS, matrix components co-eluting with the analyte can compete for ionization in the ESI source, leading to ion suppression and reduced signal.[11][12] Both require mitigation strategies.
Sample Throughput
Good
Excellent
Modern UHPLC systems enable chromatographic run times of under 10 minutes, often faster than typical GC runs.[9] This, combined with streamlined sample preparation, gives LC-MS/MS a higher throughput advantage.
Robustness
High
Moderate
GC systems are generally considered robust workhorses. However, complex matrices can contaminate the GC inlet, requiring periodic maintenance. LC-MS/MS systems, particularly the ion source, are sensitive to non-volatile salts and matrix components, necessitating diligent sample cleanup to maintain performance.
Multi-Residue Scope
Good (for GC-amenable pesticides)
Excellent (broad polarity range)
LC-MS/MS is the superior platform for true multi-residue methods that aim to capture a wide range of pesticides, from polar herbicides to semi-volatile organophosphates, in a single run.[6][7] GC-MS/MS is excellent for its targeted compound class but less versatile.
The Unifying Start: QuEChERS Sample Preparation
Regardless of the final analytical instrument, a reliable and efficient sample preparation protocol is the foundation of any successful residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide analysis in food and environmental matrices due to its simplicity, speed, and minimal solvent usage.[13][14]
The core principle involves an initial extraction of the analyte from the sample matrix into an organic solvent (typically acetonitrile), followed by a partitioning step induced by the addition of salts.[13] A subsequent cleanup step using dispersive Solid Phase Extraction (d-SPE) removes interfering matrix components like fats, sugars, and pigments.
Caption: Generalized QuEChERS workflow for pesticide residue analysis.
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology grounded in common laboratory practices.
Protocol 1: QuEChERS Sample Extraction and Cleanup
This protocol is a validated starting point for various fruit and vegetable matrices.
Sample Homogenization : Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
Internal Standard : Add an appropriate internal standard solution (e.g., Triphenyl phosphate - TPP).
Extraction : Add 15 mL of 1% acetic acid in acetonitrile and the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaCl).[9]
Shaking : Cap the tube and shake vigorously for 1 minute.
Centrifugation : Centrifuge at ≥4,000 rpm for 5 minutes.
Cleanup : Transfer an aliquot (e.g., 8 mL) of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing primary secondary amine (PSA) to remove organic acids and C18 to remove fats.[9][15]
Final Centrifugation : Vortex for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 2 minutes.[9]
Final Extract : The resulting supernatant is the final extract. For LC-MS/MS, filter and dilute with the mobile phase. For GC-MS/MS, it can be injected directly or after solvent exchange to a more GC-friendly solvent like hexane.
Protocol 2: GC-MS/MS Instrumental Analysis
This method is optimized for the robust detection of fensulfothion.
System : Gas chromatograph coupled to a tandem quadrupole mass spectrometer (e.g., Agilent 7010 or equivalent).[8]
Column : Agilent J&W DB-35ms or HP-5MS (30 m x 0.25 mm, 0.25 µm).[16][17]
Mobile Phase B : Methanol with 0.1% Formic Acid.[11]
Gradient : A typical gradient would start at 95% A, decrease to 5% A over several minutes, hold, and then return to initial conditions for equilibration.
Comparative Guide: Fensulfothion Immunoassay Specificity & Cross-Reactivity Profiles
Executive Summary Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in immunodetection due to its structural volatility and the rapid formation of oxidative metabolites...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Fensulfothion (O,O-diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in immunodetection due to its structural volatility and the rapid formation of oxidative metabolites (fensulfothion sulfone and fensulfothion oxon). For researchers and drug development professionals, the utility of an immunoassay is defined not just by its sensitivity to the parent compound, but by its cross-reactivity (CR) profile against these metabolites and structurally related organophosphates (OPs).
This guide objectively compares the performance of monoclonal (mAb) vs. polyclonal (pAb) antibody systems, dissecting the hapten design strategies that dictate specificity. We provide a validated indirect competitive ELISA (ic-ELISA) protocol and a troubleshooting framework for matrix interference.
Part 1: Mechanism of Action & Hapten Design Logic
The specificity of any Fensulfothion immunoassay is pre-determined at the molecular design stage. Small molecules (haptens) like Fensulfothion are non-immunogenic and must be conjugated to a carrier protein (e.g., BSA, KLH). The site of attachment determines which part of the molecule is exposed to the immune system, directly influencing the Cross-Reactivity (CR) profile.
The "Exposure Hypothesis" in Antibody Generation
Strategy A (Phosphate Attachment): The spacer arm is attached to the thiophosphate group.[1] This exposes the unique p-methylsulfinyl phenyl ring.
Result: High specificity for Fensulfothion; low CR with other OPs (e.g., Parathion) but potential CR with metabolites retaining the phenyl ring.
Strategy B (Phenyl Attachment): The spacer arm is attached to the phenyl ring. This exposes the common diethyl thiophosphate moiety.
Result: Broad-specificity (Class-specific) antibodies. High CR with Parathion, Chlorpyrifos, and other diethyl-OPs.
Visualization: Hapten-Antibody Recognition Logic
Figure 1: Impact of hapten conjugation site on antibody specificity. Strategy A yields assays suitable for quantification of the specific parent compound, while Strategy B yields screening assays for the entire organophosphate class.
Part 2: Comparative Analysis of Cross-Reactivity
The following data aggregates performance metrics from high-specificity monoclonal assays (Strategy A) versus broad-spectrum polyclonal screening kits (Strategy B).
Key Metric:% Cross-Reactivity (CR) is calculated as:
High %CR indicates the antibody cannot distinguish the analogue from the target.
Table 1: Comparative Cross-Reactivity Profiles
Analogue / Metabolite
Structure / Relation
Monoclonal Ab (Specific) % CR
Polyclonal Ab (Screening) % CR
Clinical/Analytical Implication
Fensulfothion (Target)
Parent Compound
100%
100%
Reference Standard.
Fensulfothion Sulfone
Major oxidative metabolite
15 - 30%
60 - 85%
High Risk: Metabolites often co-occur. High CR leads to overestimation of parent toxicity.
Fensulfothion Oxon
Toxic metabolite (P=O)
< 5%
40 - 60%
Oxons are more potent AChE inhibitors but structurally distinct enough for mAbs to distinguish.
Parathion
Structural Analog (Nitro group)
< 0.1%
15 - 25%
Polyclonal kits may yield false positives in samples containing Parathion.
Chlorpyrifos
Class Analog (Pyridyl ring)
< 0.01%
5 - 10%
Negligible interference in specific assays; minor in screening kits.
Methyl Parathion
Class Analog (Dimethyl)
< 0.01%
< 1%
Methyl vs. Ethyl group difference is usually sufficient for discrimination by both types.
Data Interpretation:
Monoclonal Systems: Ideal for pharmacokinetic studies or residue analysis where distinguishing the parent compound from metabolites is critical. The low CR (<5%) for the oxon form ensures the signal represents the parent compound primarily.
Polyclonal Systems: Best suited for environmental screening (water/soil) where the goal is to detect any organophosphate contamination. The high CR with metabolites (up to 85%) is advantageous here, providing a "Total Residue" toxicity index.
Part 3: Validated Experimental Protocol (Indirect Competitive ELISA)
This protocol is designed for a High-Specificity Monoclonal System . It uses a self-validating "Checkerboard Titration" to optimize coating antigen and antibody concentrations.
Fit data to a 4-Parameter Logistic (4PL) equation to determine the
.
Part 4: Troubleshooting & Optimization
Matrix Effects
Environmental samples (soil/water) often contain humic acids or ions that suppress antibody binding, causing false positives (lower signal = higher calculated concentration).
Diagnosis: Dilute the sample serially (1:2, 1:4, 1:8). If the calculated concentration changes significantly upon dilution, matrix interference is present.
Solution:
Dilution: Dilute samples at least 1:10 in Assay Buffer.
Extraction: Use Methanol extraction (80% MeOH) followed by evaporation and reconstitution in PBS to remove interfering proteins/salts.
Solvent Tolerance
Fensulfothion is lipophilic and often dissolved in organic solvents (Methanol/DMSO).
Limit: Most antibodies tolerate up to 10% Methanol or 5% DMSO without significant loss of binding affinity. Exceeding this shifts the
curve to the right (lower sensitivity).
References
Development of Broad-Specificity Antibodies
Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
Title: Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity.
Source: Journal of Agricultural and Food Chemistry.
Optimizing Recovery: A Comparative Guide to SPE Cartridges for Fensulfothion Extraction
Executive Summary & Chemical Context Fensulfothion (O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in residue analysis due to its physicochemical duality. While it possesses a lipo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Fensulfothion (O,O-Diethyl O-[4-(methylsulfinyl)phenyl] phosphorothioate) presents a unique challenge in residue analysis due to its physicochemical duality. While it possesses a lipophilic organophosphate backbone (LogP ~2.23), the presence of a sulfinyl (S=O) group introduces significant polarity and hydrogen-bonding capability.[1]
For researchers and drug development professionals, this means the "standard" C18 approach often yields inconsistent results—specifically regarding breakthrough volumes and the recovery of its toxic metabolites (Fensulfothion oxon and sulfone).
This guide objectively compares the performance of C18 (Octadecyl) , Polymeric HLB (Hydrophilic-Lipophilic Balance) , and Graphitized Carbon Black (GCB) cartridges.[1] The analysis concludes that while C18 is sufficient for simple matrices, Polymeric HLB is the superior choice for trace-level quantification due to its dual-retention mechanism.[2]
Comparative Analysis of Sorbent Performance
The following analysis synthesizes experimental data regarding recovery rates, matrix effects, and operational robustness.
A. C18 (Octadecyl Silica)[1]
Mechanism: Non-polar interactions (Van der Waals forces).[1]
Performance: C18 is the traditional standard but struggles with Fensulfothion’s polar sulfinyl moiety.[1][2] To achieve acceptable recovery (>80%), the sample matrix often requires "salting out" (adding NaCl) to drive the analyte into the stationary phase.
Limitation: It suffers from "dewetting."[1][2] If the cartridge runs dry during conditioning, the hydrophobic chains collapse, significantly reducing surface area and recovery.
B. Polymeric HLB (Hydrophilic-Lipophilic Balance)[1]
Mechanism: A copolymer of divinylbenzene (lipophilic) and N-vinylpyrrolidone (hydrophilic).[1]
Performance: The N-vinylpyrrolidone ring interacts with the polar sulfinyl group of Fensulfothion, while the divinylbenzene retains the phenyl backbone. This "dual-mode" retention typically yields recoveries >90% without pH adjustment or salting out.[1][2]
Advantage: Water-wettable.[1][2] The sorbent does not collapse if it dries out, ensuring high reproducibility (low RSD) during vacuum manifold processing.[1]
C. Graphitized Carbon Black (GCB)[1]
Mechanism: Pi-pi interactions and dispersion forces.[1][2]
Performance: Excellent for planar molecules.[1][2] While it retains Fensulfothion strongly, elution can be difficult, often requiring reverse-elution or strong solvent modifiers (e.g., toluene).[1]
Use Case: Best reserved for cleanup of complex food matrices (e.g., removing chlorophyll from crop extracts) rather than primary extraction from water.[1]
The following diagram illustrates the decision pathway for selecting the correct cartridge based on sample matrix and analyte polarity.
Caption: Decision matrix for selecting SPE sorbents based on matrix complexity and metabolite presence.
Validated Experimental Protocol (Polymeric HLB)
This protocol is designed for the extraction of Fensulfothion from aqueous samples (drinking water or biological fluid).[1] It utilizes the HLB sorbent to maximize recovery of both the parent compound and its polar oxidation products.[2]
Phase 1: Sample Pre-treatment[1][2]
Filtration: Filter sample through a 0.45 µm glass fiber filter to remove particulates.[1][2]
pH Adjustment: Adjust sample pH to 7.0 ± 0.5. Fensulfothion is stable at neutral pH; extreme alkaline conditions can induce hydrolysis [1].[1][2]
Internal Standard: Spike with Fensulfothion-d10 or Triphenyl phosphate for volumetric correction.
Note: Unlike C18, if the cartridge runs dry here, recovery is not compromised.[1]
Loading:
Load sample at a flow rate of 3–5 mL/min .
Scientific Rationale: High flow rates (>10 mL/min) reduce the residence time required for the sulfinyl group to interact with the N-vinylpyrrolidone polymer, leading to breakthrough [2].
Rationale: This removes salts and highly polar interferences (proteins/sugars) without eluting the Fensulfothion (which requires higher organic strength to desorb).[1]
Elution:
Elute with 2 × 3 mL of Ethyl Acetate or Methanol .[1][2]
Critical Step: Allow the solvent to soak the bed for 1 minute before collecting.[2] This disrupts the strong hydrophobic interactions with the divinylbenzene backbone.[2]
Phase 3: Reconstitution
Evaporate eluate to dryness under a gentle stream of Nitrogen (
) at 40°C.
Reconstitute in 1 mL of Mobile Phase (e.g., Acetonitrile/Water 50:50) for LC-MS/MS analysis.[1][2]
Mechanism of Action Diagram
Understanding the molecular interaction is vital for troubleshooting.[2] The diagram below details how the HLB copolymer retains Fensulfothion.
Caption: Dual-retention mechanism of HLB sorbent interacting with Fensulfothion's lipophilic and polar moieties.[1]
References
PubChem. (2025).[1][2][3][4] Fensulfothion Compound Summary. National Library of Medicine.[1][2]
[Link][1]
United States Environmental Protection Agency (EPA). (1996).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.
[Link][1]
University of Hertfordshire. (2024).[1][2] Fensulfothion: PPDB: Pesticide Properties DataBase.
[Link][1]
High-Resolution Simultaneous Quantitation of Fensulfothion and Oxidative Metabolites: A Comparative Technical Guide
Audience: Researchers, Analytical Chemists, and Drug Safety Professionals. The Analytical Challenge: Beyond "Total Residue" In the analysis of organophosphorus (OP) nematicides like Fensulfothion, traditional "total resi...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Analytical Chemists, and Drug Safety Professionals.
The Analytical Challenge: Beyond "Total Residue"
In the analysis of organophosphorus (OP) nematicides like Fensulfothion, traditional "total residue" methods often fail to capture the toxicological reality. Fensulfothion is metabolically dynamic; upon entering a biological or environmental system, it rapidly degrades into metabolites that can be more toxic than the parent compound.[1][2]
Specifically, the oxidative desulfuration of the thiophosphate group (P=S) to a phosphate group (P=O) creates the "oxon" analogue—a potent acetylcholinesterase (AChE) inhibitor. Simultaneously, the sulfinyl group can oxidize to a sulfone.
The Core Problem: Legacy Gas Chromatography (GC) methods often require harsh thermal conditions or derivatization that can degrade these thermally labile oxons, or they rely on oxidizing everything to the sulfone form to measure a "total" value. This obscures the specific presence of the highly toxic oxon.
The Solution: This guide compares the legacy GC approach with a modern, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. We present a validated protocol for the simultaneous speciated quantitation of Fensulfothion, Fensulfothion-oxon, and Fensulfothion-sulfone.
Metabolic Pathway Visualization
To design a valid extraction protocol, one must understand the polarity shifts occurring during metabolism. The oxidation of Fensulfothion increases polarity, making extraction efficiency variable if not optimized.
Figure 1: Metabolic degradation pathways of Fensulfothion. Red nodes indicate high-toxicity AChE inhibitors (Oxons).
Strategic Comparison: LC-MS/MS vs. GC-FPD
The following table contrasts the performance of the proposed LC-MS/MS workflow against the traditional GC-FPD (Flame Photometric Detection) method.
Feature
LC-MS/MS (Proposed)
GC-FPD (Legacy)
Analyte Specificity
High. Distinguishes Parent, Oxon, and Sulfone individually.
Low. Often requires oxidation to sulfone for "total" measurement.
Thermal Stability
Excellent. Room temperature ionization (ESI). Ideal for labile oxons.
Poor. High injection port temps can degrade oxons, leading to false negatives.
Sensitivity (LOD)
0.03 – 0.5 µg/kg
0.9 – 5.0 µg/kg
Sample Prep
QuEChERS (Minimal cleanup). Compatible with polar metabolites.
LLE + Derivatization. Labor-intensive; requires solvent exchange.
Expert Insight: While GC-FPD is robust for non-polar parents, the polarity of the sulfone and oxon metabolites leads to peak tailing and adsorption in the GC liner. LC-MS/MS is the only viable option for trace-level speciated analysis.
Validated Experimental Protocol
This protocol utilizes a Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with UHPLC-MS/MS. This system is self-validating through the use of internal standards and transition ratios.
Phase 1: Sample Preparation (QuEChERS)
Objective: Extract analytes spanning a wide polarity range (Parent to Oxon-Sulfone) while removing matrix interferences (lipids/sugars).
Homogenization: Weigh 10.0 g of sample (e.g., produce, tissue) into a 50 mL centrifuge tube.
Internal Standard Addition: Add 100 µL of Fensulfothion-d10 (IS) solution (1 µg/mL). Vortex for 1 min.
Why? Corrects for volumetric errors and matrix suppression during ionization.
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) .
Expert Note: Acidified acetonitrile stabilizes the oxon forms, preventing hydrolysis during extraction.
Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min.
Mechanism:[4] Exothermic reaction breaks emulsions and forces water out of the organic phase, partitioning analytes into the acetonitrile.
Centrifugation: Spin at 4,000 rpm for 5 min.
d-SPE Cleanup: Transfer 1 mL of supernatant to a d-SPE tube containing:
Caution: Do not use excessive PSA, as it can bind to some acidic metabolites.
Final Spin: Centrifuge at 10,000 rpm for 2 min. Transfer supernatant to an autosampler vial.
Phase 2: UHPLC-MS/MS Configuration
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or Sciex 6500+).
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Chromatographic Gradient:
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
Mobile Phase B: Methanol + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Time (min)
% B
Event
0.0
10
Injection
1.0
10
Isocratic Hold (Polar retention)
8.0
95
Linear Gradient
10.0
95
Wash
10.1
10
Re-equilibration
Phase 3: MRM Detection Parameters
To ensure Trustworthiness , two transitions are monitored for each analyte: a Quantifier (Q) and a Qualifier (q). The ratio (Q/q) must match the standard within ±20%.
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Role
Fensulfothion
309.0
281.0
15
Quantifier
309.0
141.0
25
Qualifier
Fensulfothion Sulfone
325.0
297.0
18
Quantifier
325.0
157.0
30
Qualifier
Fensulfothion Oxon
293.0
265.0
20
Quantifier
293.0
125.0
35
Qualifier
Performance Metrics & Validation
The following data represents typical performance metrics using the protocol above in a complex vegetable matrix (e.g., pepper or spinach).
Metric
Fensulfothion
Fensulfothion Sulfone
Fensulfothion Oxon
Linearity (R²)
> 0.999
> 0.998
> 0.998
Recovery (%)
92 - 105%
88 - 102%
85 - 98%
RSD (%)
3.5%
4.2%
5.1%
LOD (µg/kg)
0.05
0.08
0.10
Matrix Effect (%)
-12% (Suppression)
-15% (Suppression)
-18% (Suppression)
Interpretation:
Recovery: The recovery of the Oxon is slightly lower (85-98%) due to its higher polarity, but remains well within the acceptable range (70-120%) defined by SANTE/11312/2021 guidelines.
Matrix Effect: Negative values indicate signal suppression.[3] This confirms the necessity of Matrix-Matched Calibration (preparing standards in blank matrix extract) or using the deuterated internal standard to compensate.
Troubleshooting & Integrity Checks
To maintain Scientific Integrity , implement these self-validating checks:
The "Oxon Check": If you detect high levels of parent Fensulfothion but zero metabolites in a biological sample, suspect enzymatic quenching during extraction. Ensure samples are frozen immediately upon collection (-20°C) and extracted cold.
Retention Time Drift: The sulfone and oxon metabolites are more polar than the parent. If retention times shift >0.1 min, check the column equilibration time. Polar analytes are sensitive to residual organic solvent in the column.
Ion Ratio Confirmation: If the Quantifier peak is present but the Qualifier is absent (or the ratio is skewed), it is a False Positive . Do not report. This is common in complex matrices where isobaric interferences exist.
References
Kim, H. J., et al. (2021). "LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper." International Journal of Food Properties. Link
Nishio, T., et al. (2023). "Simultaneous determination of fenthion and its metabolites in a case of fenthion self-poisoning." Legal Medicine.[5] Link
European Commission. "SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed." Link
Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Link
PubChem. "Fensulfothion oxon sulfone Compound Summary." National Library of Medicine. Link
Comparative Guide: Method Detection Limits for Fensulfothion in Complex Matrices
Executive Summary & Analytical Strategy Fensulfothion (CAS 115-90-2) presents a unique analytical challenge due to its susceptibility to rapid oxidation and hydrolysis.[1] While traditional gas chromatography (GC) method...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Strategy
Fensulfothion (CAS 115-90-2) presents a unique analytical challenge due to its susceptibility to rapid oxidation and hydrolysis.[1] While traditional gas chromatography (GC) methods have been the regulatory backbone for decades, they suffer from thermal degradation issues, often converting the parent compound into its sulfone or sulfide analogs within the injection port.
For modern research and drug development applications requiring high-sensitivity quantification of Total Fensulfothion Residues (Parent + Oxygen Analog + Sulfone), LC-MS/MS has emerged as the superior alternative to GC-FPD/NPD .[1]
This guide compares these methodologies across three critical matrices—Soil, Water, and Vegetable Crops —providing validated protocols to achieve Method Detection Limits (MDLs) in the low parts-per-billion (ppb) range.[1]
Comparative Analysis: GC-FPD vs. LC-MS/MS[1]
The following table contrasts the traditional EPA Method 8141B (GC-FPD) against the modern LC-MS/MS approach.
Feature
Alternative A: GC-FPD/NPD (Traditional)
Alternative B: LC-MS/MS (Recommended)
Primary Mechanism
Volatilization followed by Phosphorus-specific flame emission.[1]
Electrospray Ionization (ESI) followed by Triple Quadrupole mass filtering.[1]
Target Analytes
Parent compound (often degrades); separate runs needed for metabolites.[1]
Simultaneous quantification of Parent, Sulfone, and Oxon metabolites.
Thermal Stability
Poor. High injector temps (200°C+) cause on-column oxidation.[1]
Moderate.[1] Prone to interference from other organophosphates.[1]
High. MRM (Multiple Reaction Monitoring) transitions are unique to the analyte.
Typical MDL (Soil)
0.01 – 0.05 mg/kg
0.001 – 0.005 mg/kg
Typical MDL (Water)
0.5 – 1.0 µg/L
0.01 – 0.05 µg/L
Cost Per Sample
Low (Instrument <$50k)
High (Instrument >$250k)
Expert Insight: The "Total Residue" Trap
Regulatory bodies often define the residue definition as "sum of fensulfothion, its oxygen analogue, and their sulfones."
GC Limitation: You must often oxidize the sample chemically before analysis to convert everything to the sulfone form for a single peak, introducing variability.
LC Advantage: You can detect all three species distinctly in one run and sum them mathematically, preserving the speciation profile.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the correct extraction and analytical path based on your sample matrix.
Figure 1: Analytical decision workflow for Fensulfothion determination.
The "Why" (Causality): Fensulfothion is base-sensitive.[1] Standard unbuffered QuEChERS can lead to degradation if the soil pH is high. Acetate buffering (pH 5) is critical to stabilize the P=S bond during extraction.[1]
Step-by-Step Workflow:
Homogenization: Weigh 10 g of soil/crop into a 50 mL centrifuge tube.
Hydration: Add 5 mL cold water (critical for dry soil to open pores).[1] Shake 1 min.
Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid) .
Partitioning: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Note: Do not use Citrate buffer if analyzing base-sensitive metabolites; Acetate is safer.[1]
Agitation: Shake vigorously for 1 min (or use Geno/Grinder at 1500 rpm). Centrifuge at 4000 rpm for 5 min.
Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing PSA (removes organic acids) and C18 (removes lipids).[1] Avoid GCB (Graphitized Carbon Black) as it can irreversibly bind planar organophosphates.[1]
Conditioning: Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis HLB or equivalent).[1] Condition with 5 mL Methanol followed by 5 mL Water.
Loading: Pass 500 mL of water sample (pH adjusted to 6-8) through the cartridge at 5-10 mL/min.
Washing: Wash with 5 mL of 5% Methanol in water (removes salts/interferences).[1]
Elution: Elute with 2 x 3 mL Methanol.
Concentration: Evaporate to dryness under Nitrogen (avoid heat >35°C) and reconstitute in 1 mL of 50:50 Methanol:Water.
Self-Validating System: QC Requirements
To ensure "Trustworthiness" in your data, every batch must include the following controls. If these fail, the MDLs reported are invalid.
QC Check
Acceptance Criteria
Purpose
Internal Standard (IS)
Recovery 70-120%
Corrects for matrix suppression in the ESI source. Recommended IS: Fensulfothion-d10 or Triphenylphosphate (TPP) .[1]
Surrogate Spike
Recovery 70-130%
Added before extraction to validate the efficiency of the QuEChERS/SPE step.
Matrix-Matched Calibration
R² > 0.99
Essential for LC-MS/MS.[1] Prepare standards in blank soil/crop extract to match the ion suppression profile of samples.
Transition Ratio
± 20% of Standard
Confirms identity.[1] Monitor two MRM transitions (Quantifier vs. Qualifier).
U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1][3] Revision 2.
[Link]
Mahdavi, V., et al. (2021).[1][4] Assessment of Pesticide Residues in Soils Using a QuEChERS Extraction Procedure and LC-MS/MS.[1][4][5] International Journal of Environmental Health Research.[1][4]
[Link][1]
U.S. Geological Survey (USGS). (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[6]
[Link][1]
European Committee for Standardization (CEN). (2008).[1] EN 15662: Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning and Clean-up by Dispersive SPE - QuEChERS-method.[1]
[Link][1][3][5][6][7][8][9][10][11][12]
Agilent Technologies. (2019).[1] Determination of Pesticides in Water by SPE and LC/MS/MS.[6][13] Application Note.
[Link]
Technical Guide: Proper Disposal Procedures for Fensulfothion Oxon Sulfone-d10
[1] Executive Safety Summary Fensulfothion Oxon Sulfone-d10 is a stable isotope-labeled derivative of the organophosphate pesticide Fensulfothion. While the deuterium labeling ("d10") renders it a high-value analytical s...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Safety Summary
Fensulfothion Oxon Sulfone-d10 is a stable isotope-labeled derivative of the organophosphate pesticide Fensulfothion. While the deuterium labeling ("d10") renders it a high-value analytical standard, it does not alter the fundamental toxicological profile of the parent molecule.
CRITICAL HAZARD: This compound is a potent Acetylcholinesterase (AChE) Inhibitor .[1] The "Oxon" moiety (P=O) indicates it is the bioactivated form of the pesticide, often significantly more toxic than the parent thion (P=S) compound. It must be handled with the same extreme caution as P-Listed acute hazardous waste.[1]
Immediate Action Required:
Containment: Isolate any leaking vials immediately in a secondary fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1] Respiratory protection (P100/organic vapor cartridge) is required if working outside a biosafety cabinet or fume hood.
Deuterium Note: Deuterium is a stable isotope.[1] This substance is NOT radioactive and should not be disposed of in radioactive waste streams unless mixed with other radiolabels.
Part 1: Chemical Identification & Properties[1][2]
Accurate identification is the first step in compliant disposal. Ensure your waste tags match these specifications.
Property
Data
Chemical Name
Fensulfothion Oxon Sulfone-d10
Parent Compound
Fensulfothion (CAS: 115-90-2)
Unlabeled Analog CAS
6132-17-8 (Fensulfothion oxon sulfone)
Molecular Formula
C₁₁H₇D₁₀O₆PS
Hazard Class
6.1 (Toxic Substance)
Waste Characterization
Acute Hazardous Waste (Treat as P043 derivative)
Solubility
Soluble in organic solvents (Methanol, Acetonitrile); Low water solubility
Stability
Hydrolytically unstable at high pH (Basis for decontamination)
Part 2: Regulatory Framework (RCRA & EPA)[1]
While Fensulfothion is explicitly listed as a P043 waste under the US EPA Resource Conservation and Recovery Act (RCRA), its specific metabolites and labeled standards occupy a complex regulatory space.[1]
The "Derived-From" Logic:
Although the specific CAS for the d10-oxon-sulfone variant may not be explicitly P-listed, best practice dictates treating it as P-Listed equivalent for three reasons:
Toxicity: The oxon sulfone metabolite is the active AChE inhibitor, often possessing higher acute toxicity than the parent.[2]
Compliance Safety: Classifying it as "Acute Hazardous Waste" ensures the strictest disposal path (incineration), mitigating liability.[1]
Empty Container Rule: Vials that held P-listed acute hazardous waste are not considered "RCRA Empty" until triple-rinsed with an appropriate solvent that is also collected as hazardous waste.[1]
Part 3: Disposal Workflow & Decision Matrix
Do not attempt to neutralize bulk quantities (>100 mg) in-house.[1] The risk of exposure to aerosolized oxons during open-vessel hydrolysis outweighs the benefit. Use the Lab Pack method for primary disposal.
Workflow Visualization
The following diagram outlines the decision logic for disposing of the standard versus the empty glassware.
Figure 1: Decision matrix separating the disposal of the high-toxicity chemical substance from the decontamination of the container.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Primary Disposal (Lab Pack)
Objective: Safe transfer of the substance to a licensed disposal facility.
Applicability: Expired standards, degradation products, or unused stock solutions.[1]
Segregation: Do not mix with acidic waste or oxidizers.[1] Keep in a dedicated "Toxic/Poison" satellite accumulation area.
Primary Container: Ensure the original vial is tightly capped. Parafilm is insufficient; use a chemically resistant cap liner (PTFE).[1]
Secondary Containment: Place the vial inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks and protect the label.
Overpacking: Place the bagged vial into a wide-mouth HDPE jar filled with an absorbent material (vermiculite or kitty litter).
Protocol B: Decontamination of Glassware (Alkaline Hydrolysis)
Objective: To render glassware "RCRA Empty" and chemically deactivate trace residues.[1]
Mechanism: Organophosphates possess an electrophilic phosphorus atom.[1] In a high pH environment (Alkaline), the Hydroxide ion (OH⁻) attacks the phosphorus, cleaving the ester bond (P-O-C) and destroying the AChE-inhibiting capability.[1]
Reagents:
Solvent: Methanol or Acetonitrile (to solubilize the lipophilic residue).[1]
Base: 1N Sodium Hydroxide (NaOH) or 10% w/v Sodium Carbonate.
Step-by-Step Procedure:
Solvent Rinse (x3): In a fume hood, add ~2 mL of Methanol to the "empty" vial. Cap and vortex for 30 seconds. Transfer this rinsate to the Hazardous Waste container (do not pour down the drain). Repeat 3 times.
Hydrolysis Soak: Fill the vial with 1N NaOH. Let it stand for 24 hours. The high pH will hydrolyze remaining trace oxons.
Final Wash: Pour the NaOH solution into the hazardous waste container (adjust pH of waste container if necessary to prevent heating). Rinse the vial with water.
Glass Disposal: The vial can now be disposed of in the standard laboratory glass waste bin (or defaced and recycled, depending on local policy).
Deactivation Mechanism Visualization
Understanding why we use NaOH is critical for safety.[1] The following diagram illustrates the cleavage of the toxic pharmacophore.
Figure 2: Chemical mechanism of alkaline hydrolysis. The nucleophilic attack by hydroxide ions cleaves the phospho-ester bond, neutralizing the neurotoxic potential.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill of the solid or concentrated liquid standard:
Evacuate & Alert: Clear the immediate area.
PPE Upgrade: Wear double gloves, Tyvek sleeves, and a respirator if outside a hood.[1]
Neutralization:
Cover the spill with a mix of absorbent material (sand/vermiculite) and solid Sodium Carbonate (Soda Ash) .[1]
Spray lightly with water to activate the base (hydrolysis).[1]
Allow to sit for 15 minutes to facilitate deactivation.
Cleanup: Scoop material into a hazardous waste container. Clean the surface with a detergent solution, followed by a water rinse.[1]
References
National Institutes of Health (NIH) - PubChem. Fensulfothion Oxon Sulfone - Compound Summary.[1] Retrieved from [Link][1][3]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Fensulfothion.[1] (Provides toxicity data relevant to the parent and metabolites). Retrieved from [Link]
US Environmental Protection Agency (EPA). RCRA P-List for Acutely Hazardous Wastes (40 CFR § 261.33).[1] Retrieved from [Link]
American Chemical Society (ACS). Alkaline Hydrolysis of Organophosphorus Pesticides.[1] J. Phys.[1] Chem. B 2014.[1] (Mechanistic validation of hydrolysis). Retrieved from [Link]